molecular formula C8H11NO2 B1280804 3-Acetyl-1-ethenylpyrrolidin-2-one

3-Acetyl-1-ethenylpyrrolidin-2-one

Cat. No.: B1280804
M. Wt: 153.18 g/mol
InChI Key: LHPVGCKCIBTAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1-ethenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-1-ethenylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-1-ethenylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-1-ethenylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(2)10)8(9)11/h3,7H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPVGCKCIBTAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727418-59-9
Record name 3-acetyl-1-ethenylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solubility Profiling of 3-Acetyl-1-ethenylpyrrolidin-2-one: Mechanisms, Predictions, and Characterization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Characterization of 3-Acetyl-1-ethenylpyrrolidin-2-one Content Type: Technical Whitepaper Audience: Polymer Scientists, Formulation Chemists, and Drug Delivery Researchers[1]

Executive Summary

3-Acetyl-1-ethenylpyrrolidin-2-one (3-Ac-NVP) represents a functionalized derivative of the widely utilized monomer N-vinylpyrrolidone (NVP).[1] While NVP is renowned for its amphiphilic nature and broad solvent compatibility, the introduction of an acetyl group at the C3 position fundamentally alters the molecule's thermodynamic landscape.[1] This guide provides a technical analysis of the solubility behavior of 3-Ac-NVP, contrasting its theoretical performance in polar versus non-polar media against the parent NVP scaffold.[1] It further establishes a rigorous, self-validating experimental protocol for empirically determining solubility limits while mitigating the risks of spontaneous polymerization.[1]

Molecular Architecture and Theoretical Solubility Drivers

To understand the solubility profile of 3-Ac-NVP, one must deconstruct its electronic environment relative to NVP.[1] The solubility is governed by the interplay of the lactam ring, the vinyl group, and the C3-acetyl modification.[1]

Structural Comparison and Polarity Shift

The parent molecule, NVP, possesses a strong dipole moment due to the lactam amide bond.[1] However, it retains sufficient non-polar character (via the vinyl group and methylene ring segments) to be soluble in some organic solvents.[1]

The Acetyl Impact: The addition of an acetyl group (


) at the 3-position introduces a 

-dicarbonyl-like motif.
  • Increased Dipole Moment (

    
    ):  The acetyl carbonyl adds a secondary strong dipole vector, significantly increasing the molecule's overall polarity.[1]
    
  • H-Bonding Capability (

    
    ):  The molecule remains a Hydrogen Bond Acceptor (HBA) but now offers two carbonyl sites for acceptance.[1] It lacks Hydrogen Bond Donor (HBD) sites unless enolization occurs at the C3 position (which is acidic).[1]
    
  • Acidity and Chelation: The proton at C3 is acidic (

    
    ), allowing for potential ionization in basic media, which drastically alters aqueous solubility.[1]
    
Hansen Solubility Parameters (HSP) Prediction

Using Group Contribution Methods (Van Krevelen/Hoftyzer), we can estimate the shift in solubility parameters:

ParameterComponentNVP (Parent) [1]3-Ac-NVP (Predicted)Impact on Solubility

Dispersion~17.4 MPa

~17.6 MPa

Minimal change; slight increase in density.[1]

Polar~11.0 MPa

~14.5 MPa

Major Increase: Reduces affinity for hydrocarbons.[1]

H-Bonding~6.5 MPa

~8.2 MPa

Increase: Enhanced solubility in alcohols/water.[1]

Total ~21.6 MPa

~24.2 MPa

Shifts compatibility toward higher polarity solvents.[1]

Solubility Profile: Polar vs. Non-Polar Solvents

Polar Solvents (High Interaction)

Prediction: High Solubility / Miscible[1]

  • Water: 3-Ac-NVP is expected to be fully miscible or highly soluble.[1][2] The dual carbonyls facilitate extensive hydrogen bonding networks with water molecules.[1]

  • Alcohols (Methanol, Ethanol): Excellent solubility due to strong dipole-dipole interactions and the solvent's ability to donate protons to the carbonyl oxygens.[1]

  • Aprotic Polar (DMSO, DMF): High solubility.[1] The matching high polarity (

    
    ) ensures thermodynamic compatibility.[1]
    

Mechanistic Insight: In aqueous environments, the C3-acetyl group may promote tautomerization.[1] Researchers must be aware that in basic aqueous buffers (pH > 9), the compound may deprotonate to form an enolate anion, effectively becoming an ionic salt with infinite water solubility but increased reactivity.[1]

Non-Polar Solvents (Low Interaction)

Prediction: Low Solubility / Insoluble[1]

  • Aliphatic Hydrocarbons (Hexane, Heptane): NVP is already only partially miscible in hexanes.[1] The addition of the acetyl group increases the polarity gap (

    
    ), rendering 3-Ac-NVP likely insoluble  in these solvents.[1]
    
  • Aromatic Hydrocarbons (Toluene): Likely limited solubility.[1] While dispersion forces match, the polarity difference is significant.[1]

  • Ethers (Diethyl Ether): Reduced solubility compared to NVP.[1]

Solvent Selection Decision Matrix

The following diagram outlines the logical flow for selecting a solvent system for 3-Ac-NVP processing.

SolventSelection Start Start: Solvent Selection for 3-Ac-NVP PolarityCheck Is the Solvent Polar? Start->PolarityCheck ProticCheck Is it Protic? (e.g., Water, MeOH) PolarityCheck->ProticCheck Yes HydrocarbonCheck Is it Aliphatic? (e.g., Hexane) PolarityCheck->HydrocarbonCheck No HighSol High Solubility Expected (H-Bonding Dominates) ProticCheck->HighSol Yes AproticHigh High Solubility Expected (Dipole-Dipole Dominates) ProticCheck->AproticHigh No (DMSO, DMF) Insoluble Insoluble / Phase Separation (Polarity Mismatch) HydrocarbonCheck->Insoluble Yes AromaticCheck Is it Aromatic? (e.g., Toluene) HydrocarbonCheck->AromaticCheck No LimitedSol Limited/Variable Solubility (Concentration Dependent) AromaticCheck->LimitedSol

Figure 1: Decision matrix for predicting 3-Ac-NVP solubility based on solvent class.

Experimental Protocol: Determination of Saturation Solubility

Because 3-Ac-NVP is a reactive monomer (susceptible to radical polymerization), standard solubility tests must be modified to prevent polymerization during the equilibration phase.[1] The following protocol adapts OECD Guideline 105 (Shake Flask Method) [2] with specific controls for monomer stability.

Pre-Requisites
  • Stabilization: The solvent must contain a radical inhibitor (e.g., 10-50 ppm MEHQ) to prevent polymerization induced by heat or light during the test.[1]

  • Analytical Method: HPLC-UV (Reverse Phase) is preferred over gravimetric analysis to distinguish between the monomer and any potential oligomers.[1]

Step-by-Step Workflow

Step 1: Preliminary Estimation Add increasing volumes of solvent to 0.1g of 3-Ac-NVP.[1] If 0.1g dissolves in <1mL, solubility is >100 g/L (High).[1] If it remains undissolved in 100mL, solubility is <1 g/L (Low).[1]

Step 2: Saturation Equilibrium (The OECD 105 Adaptation)

  • Preparation: Prepare four vessels. Add an excess of 3-Ac-NVP (approx.[1] 5x the estimated solubility) to the solvent.[1]

  • Inhibition: Spike the mixture with 50 ppm MEHQ (Hydroquinone monomethyl ether).

  • Agitation: Seal vessels and agitate at 30°C (above test temp) for 24 hours to ensure saturation.

  • Equilibration: Transfer vessels to a 20°C bath and stir for another 24 hours. This approaches equilibrium from supersaturation.[1]

  • Separation: Centrifuge the samples at 20°C. Do not filter through standard membranes without verifying the membrane doesn't adsorb the monomer.

  • Analysis: Dilute the supernatant and analyze via HPLC.

Analytical Validation (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water/Acetonitrile (Gradient 90:10 to 10:90).[1]

  • Detection: UV at 235 nm (targeting the vinyl-lactam conjugation).[1]

  • Quantification: External standard calibration curve (

    
    ).
    

ExperimentalProtocol Prep 1. Sample Prep (Excess Monomer + Inhibitor) Agitate 2. Agitation (30°C, 24h) Prep->Agitate Equilibrate 3. Equilibration (20°C, 24h) Agitate->Equilibrate Centrifuge 4. Phase Separation (Centrifugation) Equilibrate->Centrifuge HPLC 5. HPLC-UV Analysis (Quantification) Centrifuge->HPLC

Figure 2: Workflow for the modified Shake Flask solubility determination method.

Applications and Implications

Understanding the differential solubility of 3-Ac-NVP is critical for:

  • Solution Polymerization:

    • Polar Media: Polymerization in water or methanol will yield homogenous hydrogels.[1]

    • Precipitation Polymerization: Polymerizing in toluene or mixtures of heptane/ether may allow the polymer to precipitate out as it forms, facilitating easy collection.[1]

  • Purification:

    • Since 3-Ac-NVP is predicted to be insoluble in hexane, hexane washing can be an effective method to remove non-polar impurities from the crude monomer, or to precipitate the monomer from a concentrated solution in a semi-polar solvent.[1]

  • Drug Delivery Formulations:

    • The acetyl group enhances the ability of the resulting polymer (Poly-3-Ac-NVP) to complex with drugs via H-bonding.[1] The solubility data ensures the monomer can be processed in pharmaceutically acceptable solvents (Class 3 solvents like Ethanol/DMSO) rather than toxic Class 1/2 solvents.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Data derived from N-Vinylpyrrolidone baseline, pp. 195-197).[1]

  • OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Link[1]

  • ChemicalBook.[1][2][3] (n.d.). N-Vinyl-2-pyrrolidone Properties and Safety. Retrieved from [1]

  • EPA. (1996).[1] Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. United States Environmental Protection Agency.[1][4] Link

Sources

A Methodological Guide to the Physicochemical Characterization of Novel Pyrrolidinone Derivatives: Determination of Melting and Boiling Points for 3-Acetyl-1-ethenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry and materials science, yet many of its derivatives remain uncharacterized. This guide addresses the critical need for robust, reproducible methods to determine fundamental physicochemical properties of novel compounds. Using the uncharacterized molecule, 3-Acetyl-1-ethenylpyrrolidin-2-one, as a case study, we present a comprehensive framework for the precise determination of its melting and boiling points. This document moves beyond simple procedural lists, delving into the causality behind methodological choices and emphasizing self-validating protocols essential for drug development and regulatory compliance. We detail advanced techniques, including Differential Scanning Calorimetry (DSC) for melting point analysis and Thermogravimetric Analysis (TGA) for boiling point determination, providing step-by-step protocols and the rationale for their selection over classical methods. This whitepaper is intended to serve as an authoritative guide for researchers and scientists engaged in the characterization of new chemical entities.

Introduction: The Imperative for Accurate Phase Transition Analysis

N-vinylpyrrolidone (NVP) and its derivatives are foundational monomers and chemical intermediates.[1][2] Their polymers, such as polyvinylpyrrolidone (PVP), are widely used in pharmaceuticals, cosmetics, and various industrial applications due to their unique properties like biocompatibility and film-forming ability.[3][4] The introduction of functional groups, such as an acetyl moiety at the 3-position of the N-vinylpyrrolidone ring, creates a new chemical entity—3-Acetyl-1-ethenylpyrrolidin-2-one—with potentially novel characteristics. However, like many new compounds, its fundamental physicochemical properties are not documented in public literature.

The melting point and boiling point are not mere physical constants; they are critical indicators of a substance's identity, purity, and intermolecular forces.[5] For drug development professionals, a sharp, well-defined melting range is a primary indicator of high purity, while a depressed and broad range suggests the presence of impurities.[6][7] Similarly, the boiling point dictates purification strategies (distillation), handling, and storage conditions, and provides insight into a molecule's volatility.[5][8] Therefore, the accurate determination of these phase transition temperatures is a non-negotiable first step in the comprehensive characterization of any new molecule.

This guide provides a detailed roadmap for determining these properties for 3-Acetyl-1-ethenylpyrrolidin-2-one, establishing a benchmark protocol applicable to other novel substances.

Guiding Principles: Selecting the Optimal Analytical Technique

The choice of analytical methodology is dictated by the required precision, sample availability, and the need for orthogonal validation. While classical methods are instructive, modern thermal analysis techniques offer superior accuracy, objectivity, and a wealth of supplementary information.

For Melting Point: The Superiority of Differential Scanning Calorimetry (DSC)

The traditional capillary tube method, while simple, relies on subjective visual detection and is susceptible to operator-to-operator variability.[9] For the rigorous demands of pharmaceutical and materials research, Differential Scanning Calorimetry (DSC) is the authoritative technique. DSC measures the heat flow into a sample relative to a reference as a function of temperature, providing a highly precise and quantitative measure of the melting transition.[10][11]

Causality for Choosing DSC:

  • Objectivity and Precision: DSC provides an instrument-derived, quantitative thermogram, eliminating the subjectivity of visual observation.[12] It can accurately determine the onset of melting and the peak of the endothermic event.[13]

  • Purity Assessment: The shape of the DSC melting peak provides information on purity. Pure crystalline compounds exhibit a sharp, symmetrical peak, whereas impurities lead to a broadened peak at a lower temperature.[11][13]

  • Comprehensive Thermal Profile: Beyond melting, DSC can identify other thermal events such as glass transitions, crystallization, and decomposition, offering a complete thermal fingerprint of the compound.[14]

For Boiling Point: Thermogravimetric Analysis (TGA) as a Modern Solution

Classical boiling point determination often requires significant sample volume and can be difficult for high-boiling-point substances.[8] A more elegant and data-rich approach is Thermogravimetric Analysis (TGA) . TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15] By using a specialized setup, the temperature at which rapid mass loss due to vaporization occurs corresponds to the boiling point.[16][17]

Causality for Choosing TGA:

  • Small Sample Requirement: TGA typically requires only a few milligrams of material, a critical advantage when working with newly synthesized, precious compounds.[17]

  • High-Temperature Capability: TGA instruments can operate at very high temperatures (often up to 1000 °C), making them suitable for compounds with high boiling points.[15]

  • Thermal Stability Data: The TGA curve simultaneously provides information on the compound's thermal stability and decomposition temperature, crucial data for determining a safe processing window.[17]

Experimental Protocol: Melting Point Determination via DSC

This protocol outlines the determination of the melting point of 3-Acetyl-1-ethenylpyrrolidin-2-one using a heat-flux DSC instrument.

Instrument and Material Preparation
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C). This ensures the accuracy of the temperature axis.

  • Sample Preparation: Accurately weigh 2-4 mg of 3-Acetyl-1-ethenylpyrrolidin-2-one into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation or early-onset vaporization.

  • Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to serve as the reference.

DSC Workflow
  • Loading: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable, non-reactive environment.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled linear rate, typically 10 °C/min, to a temperature well above the melting transition (e.g., 200 °C). A slower rate (e.g., 2 °C/min) can be used for higher resolution of the melting peak.[13]

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Data Analysis and Interpretation
  • The Melting Endotherm: The melting process will appear as an endothermic peak on the DSC thermogram (a downward or upward peak depending on instrument convention).[14]

  • Onset Temperature (Tₒ): This is the temperature at which the melting process begins, calculated from the intersection of the pre-transition baseline and the tangent of the peak's leading edge. It is often reported as the melting point.

  • Peak Temperature (Tₚ): This is the temperature at which the heat flow is at its maximum.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak is integrated to calculate the heat of fusion, a measure of the energy required to melt the sample.[14]

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration (Indium Standard) Weigh Weigh Sample (2-4 mg) Calibrate->Weigh Seal Hermetically Seal Sample & Reference Pans Weigh->Seal Load Load Pans into DSC Cell Seal->Load Purge Purge with N2 (50 mL/min) Load->Purge Heat Execute Thermal Program (e.g., 10°C/min ramp) Purge->Heat Acquire Acquire Heat Flow Data Heat->Acquire Analyze Analyze Thermogram Acquire->Analyze Report Report Tₒ, Tₚ, ΔHfus Analyze->Report TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Execution cluster_analysis_tga Analysis Weigh_TGA Weigh Sample (5-10 mg) into pan Load_TGA Load Pan onto TGA Balance Seal_TGA Seal Furnace & Initiate N2 Purge Load_TGA->Seal_TGA Heat_TGA Execute Heating Program (e.g., 20°C/min ramp) Seal_TGA->Heat_TGA Record_TGA Record Mass vs. Temperature Data Heat_TGA->Record_TGA Analyze_TGA Calculate 1st Derivative (DTG Curve) Record_TGA->Analyze_TGA Report_TGA Report DTG Peak as Boiling Point Analyze_TGA->Report_TGA

Fig. 2: Workflow for Boiling Point Determination by TGA.

Data Summary and Expected Results

While experimental data for 3-Acetyl-1-ethenylpyrrolidin-2-one is not available, we can anticipate the format of the results. The addition of the acetyl group to the N-vinylpyrrolidin-2-one structure (M.P. 13.5 °C) [18]will increase molecular weight and polarity, leading to significantly higher melting and boiling points. The results from the described methodologies should be summarized clearly.

Table 1: Summary of Physicochemical Property Determination

Property Method Parameter Measured Expected Result Indication
Melting Point Differential Scanning Calorimetry (DSC) Onset of Endotherm (Tₒ) A sharp, defined temperature High Purity
Peak of Endotherm (Tₚ) Temperature of max. heat absorption Characteristic property
Enthalpy of Fusion (ΔHfus) Quantitative value (J/g) Crystalline structure energy
Boiling Point Thermogravimetric Analysis (TGA) Peak of 1st Derivative (DTG) A sharp, defined temperature Volatility and identity
Onset of Mass Loss Corroborates boiling event Thermal transition point

| Thermal Stability | Thermogravimetric Analysis (TGA) | Onset of Decomposition | Temperature > Boiling Point | Safe handling temperature |

Conclusion

The robust characterization of a new chemical entity such as 3-Acetyl-1-ethenylpyrrolidin-2-one is paramount for its successful development and application. This guide has established an authoritative framework for the determination of its melting and boiling points, prioritizing modern, precise, and data-rich thermal analysis techniques. By employing Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can obtain objective, reproducible data that not only defines the compound's phase transition temperatures but also provides critical insights into its purity and thermal stability. The detailed protocols and the causal reasoning behind their selection are designed to empower scientists to confidently and accurately characterize novel molecules, ensuring a foundation of scientific integrity for future research and development.

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  • Title: ALCOHOL BY EBULLIOMETER Source: Enartis URL: [Link]

  • Title: Determining the Melting Point of Fats and Oils Source: ASTM International URL: [Link]

  • Title: Thermogravimetric analysis for boiling points and vapour pressure Source: Akadémiai Kiadó URL: [Link]

  • Title: Melting Points and the Melting Range of Organic Chemicals ASTM E324 Source: Infinita Lab URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) Source: Prime Process Safety Center URL: [Link]

  • Title: Differential scanning calorimetry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Ebulliometer (traditional version) Source: Vigo Ltd URL: [Link]

  • Title: Melting point determination Source: University of Calgary URL: [Link]

  • Title: Estimation of Alcohol Content of Wine by Ebulliometry Source: Charles Sturt University URL: [Link]

  • Title: Differential Scanning Calorimetry Source: Polymer Science Learning Center URL: [Link]

  • Title: Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC Source: SciELO URL: [Link]

  • Title: N-Vinylpyrrolidone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Polymers of N-vinylpyrrolidone: Synthesis, characterization and uses Source: SciSpace URL: [Link]

  • Title: Determination of Boiling Point of Organic Compounds Source: GeeksforGeeks URL: [Link]

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  • Title: Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates Source: PubMed Central URL: [Link]

  • Title: 3-Pyrrolin-2-one synthesis Source: Organic Chemistry Portal URL: [Link]

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Sources

Methodological & Application

Application Note & Protocol: Step-by-Step Synthesis of 3-Acetyl-1-ethenylpyrrolidin-2-one from N-vinylpyrrolidone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-Acetyl-1-ethenylpyrrolidin-2-one from N-vinylpyrrolidone (NVP).[1][2] The protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and insights into the underlying chemical principles. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and well-established method for C-C bond formation.[3][4][5][6] This guide emphasizes scientific integrity, providing explanations for experimental choices and ensuring the protocol is self-validating. All quantitative data is summarized in tables, and key processes are visualized using diagrams to enhance understanding and reproducibility.

PART 1: CORE DIRECTIVE

This guide is structured to provide a logical and intuitive flow of information, beginning with the strategic approach to the synthesis, followed by a detailed experimental protocol, and concluding with characterization and safety considerations. This structure is designed to empower the user with a thorough understanding of not just the "how," but also the "why" behind each step.

PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience: The "Why" Behind the "How"

The chosen synthetic route, a Friedel-Crafts acylation, is a classic and reliable method for introducing an acyl group onto an aromatic or electron-rich system.[3][4][5][6] In this case, the enamine-like double bond of N-vinylpyrrolidone acts as the nucleophile, attacking the electrophilic acylium ion generated in situ from acetic anhydride and a Lewis acid catalyst.

Causality in Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts reactions.[5][7] Its role is to activate the acylating agent (acetic anhydride), facilitating the formation of the highly reactive acylium ion.[4][5][6] A stoichiometric amount of the catalyst is often required as it complexes with the ketone product.[6]

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water can react with the Lewis acid catalyst, deactivating it and hindering the reaction. Therefore, the use of dry glassware and anhydrous solvents is critical for success.

  • Temperature Control: The reaction is initially cooled to 0 °C to control the exothermic reaction between the Lewis acid and the acylating agent, as well as to minimize potential side reactions. The subsequent warming to room temperature provides the necessary energy for the reaction to proceed to completion.

  • Quenching: The reaction is quenched with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acidic reaction mixture and decompose the aluminum chloride complex.

Trustworthiness: A Self-Validating System

The protocol includes clear checkpoints for validation. Thin-layer chromatography (TLC) is employed to monitor the progress of the reaction, allowing the researcher to visually confirm the consumption of the starting material and the formation of the product. Furthermore, the detailed characterization data provided in the final section serves as a benchmark for confirming the identity and purity of the synthesized compound.

Authoritative Grounding & Comprehensive References

The principles and techniques described herein are well-established in the field of organic chemistry. The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and its mechanism is thoroughly documented.[3][4][5][6]

PART 3: VISUALIZATION & FORMATTING
Experimental Workflow

The overall experimental workflow is depicted below, outlining the key stages from reaction setup to final product purification.

experimental_workflow Setup 1. Reaction Setup (Anhydrous Conditions) Addition 2. Reagent Addition (NVP, Ac₂O, AlCl₃) Setup->Addition Reaction 3. Reaction (0°C to RT) Addition->Reaction Quench 4. Quenching (NaHCO₃ solution) Reaction->Quench Workup 5. Aqueous Workup & Extraction Quench->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product: 3-Acetyl-1-ethenyl- pyrrolidin-2-one Purification->Product

Caption: A high-level overview of the synthesis workflow.

Reaction Mechanism

The underlying chemical transformation is a Friedel-Crafts acylation. The key steps of the mechanism are illustrated below.

reaction_mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Ac2O Acetic Anhydride (Ac₂O) + AlCl₃ Acylium Acylium Ion [CH₃CO]⁺ Ac2O->Acylium NVP N-vinylpyrrolidone (NVP) Intermediate Carbocation Intermediate NVP->Intermediate + [CH₃CO]⁺ Product 3-Acetyl-1-ethenylpyrrolidin-2-one Intermediate->Product - H⁺

Sources

controlled radical polymerization (ATRP) of 3-Acetyl-1-ethenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Radical Polymerization (ATRP) of 3-Acetyl-1-ethenylpyrrolidin-2-one

Part 1: Executive Summary & Strategic Rationale

The Challenge: Polymerizing N-vinyl-lactams via Atom Transfer Radical Polymerization (ATRP) is historically difficult due to the instability of the non-conjugated radical species and the strong complexation of the amide group to copper catalysts. The monomer 3-Acetyl-1-ethenylpyrrolidin-2-one (AcNVP) introduces a secondary layer of complexity: the acetyl group at the 3-position creates a


-dicarbonyl-like environment. This increases the acidity of the ring protons and provides an additional bidentate coordination site that can poison standard ATRP catalysts.

The Solution: This protocol utilizes a halide-exchange system paired with a macrocyclic ligand (Me


Cyclam) . This combination is critical. The macrocyclic ligand forms an exceptionally stable complex with Copper(I/II), preventing the AcNVP monomer from displacing the ligand and deactivating the catalyst. The use of a chlorinated initiator with a copper chloride catalyst ensures a stronger carbon-halogen bond at the chain end, preventing the "runaway" polymerization typical of N-vinyl monomers.

Applications:

  • Stimuli-Responsive Hydrogels: The acetyl group allows for post-polymerization derivatization (e.g., hydrazine crosslinking).

  • Drug Delivery: The pyrrolidone ring mimics the biocompatibility of PVP, while the acetyl moiety provides a hydrophobic pocket for drug encapsulation.

Part 2: Mechanistic Insight & Reaction Engineering

The success of this protocol relies on managing the equilibrium between the dormant species (P-X) and the active radical (P


).
Critical Interactions
  • Ligand Competition: The AcNVP monomer acts as a competitive ligand. If the ATRP ligand (L) is weak (e.g., PMDETA), the equilibrium shifts toward

    
     complexes, killing control. We use Me
    
    
    
    Cyclam
    because its binding constant (
    
    
    ) is orders of magnitude higher than the monomer's chelation potential.
  • Halogen Choice: Bromine-based initiators lead to C-Br bonds that are too labile for N-vinyl species, causing high dispersity (

    
    ). We use Chlorine  (R-Cl) to strengthen the dormant chain end.
    
Pathway Visualization

The following diagram illustrates the specific ATRP cycle and the "trap" avoided by using the correct ligand system.

ATRP_Mechanism Initiator R-Cl (Initiator) Active Active Radical (P•) Initiator->Active Activation (k_act) Active->Active + Monomer (Propagation) Dormant Dormant Chain (P-Cl) Active->Dormant Deactivation (k_deact) Cu1 [Cu(I)(Me6Cyclam)]+ Cu2 [Cu(II)Cl(Me6Cyclam)]+ Cu1->Cu2 + Cl• Poison Inactive Complex [Cu(I)/Monomer] Cu1->Poison Ligand Displacement (If Ligand is Weak) Monomer Monomer (AcNVP) Monomer->Poison

Figure 1: Mechanistic pathway highlighting the necessity of the Me6Cyclam ligand to prevent catalyst poisoning by the AcNVP monomer.

Part 3: Detailed Experimental Protocol

Materials & Pre-Treatment
ReagentRoleSpecificationPre-treatment (CRITICAL)
3-Acetyl-1-ethenylpyrrolidin-2-one Monomer>98% PurityDistill under reduced pressure (0.1 mbar) over CaH

to remove inhibitors and moisture. Store at -20°C.
Methyl 2-chloropropionate (MCP) Initiator99%Use as received; ensure no yellowing (HCl formation).
CuCl Catalyst99.99%Wash with glacial acetic acid, then ethanol, then ether. Dry under vacuum. Store under Argon.
Me

Cyclam
LigandHigh Purity5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane.[1] Store in glovebox.
1,4-Dioxane SolventAnhydrousDistill over Sodium/Benzophenone.
Polymerization Procedure (Target DP = 100)

Safety Note: All steps must be performed using Schlenk techniques or in a glovebox to exclude Oxygen.

  • Catalyst Complex Formation:

    • In a baked 10 mL Schlenk tube equipped with a magnetic stir bar, add CuCl (4.9 mg, 0.05 mmol) and Me

      
      Cyclam  (14.2 mg, 0.05 mmol).
      
    • Note: A 1:1 ratio is standard, but a slight excess of ligand (1.1 eq) can ensure full complexation of copper.

    • Add 1 mL of anhydrous 1,4-Dioxane . Stir for 10 minutes until a homogeneous complex forms (often disproportionates slightly, but Me6Cyclam stabilizes Cu(I)).

  • Monomer Addition:

    • Add AcNVP (0.76 g, 5.0 mmol) to the Schlenk tube.

    • Add remaining solvent (1,4-Dioxane) to reach a total volume of 2.5 mL (approx 50% v/v monomer concentration). High concentration helps the rate of N-vinyl polymerization.

  • Degassing:

    • Perform three freeze-pump-thaw cycles.

    • Cycle: Freeze in liquid N

      
       (10 min), apply vacuum (<100 mTorr, 10 min), thaw in warm water (10 min) under static vacuum, backfill with Argon.
      
    • Why? Oxygen inhibits radical propagation and oxidizes the Cu(I) to inactive Cu(II) prematurely.

  • Initiation:

    • Under positive Argon flow, inject Methyl 2-chloropropionate (MCP) (5.5

      
      L, 0.05 mmol) using a gas-tight microsyringe.
      
    • Ratio: [Monomer]:[Initiator]:[CuCl]:[Ligand] = 100:1:1:1.

  • Reaction:

    • Place the Schlenk tube in a thermostated oil bath at 60°C .

    • Time: Reaction kinetics for N-vinyls are slower than acrylates. Expect 24–48 hours for 60-70% conversion.

    • Monitoring: Take aliquots (0.1 mL) every 4 hours via degassed syringe for GC (conversion) and GPC (molecular weight).

  • Termination:

    • Expose the reaction mixture to air (oxidizes Cu(I) to blue/green Cu(II)).

    • Dilute with THF.

Purification & Workup

The removal of Copper/Ligand from PVP derivatives is challenging due to complexation.

  • Ion Exchange: Pass the diluted polymer solution through a short column of basic alumina or a cation exchange resin (Dowex MSC-1) to remove copper. The solution should turn colorless.

  • Precipitation: Concentrate the solution and precipitate dropwise into cold Diethyl Ether or Hexane (depending on the hydrophobicity of the acetyl group, Hexane is usually safer for precipitation).

  • Drying: Dry the white powder in a vacuum oven at 40°C for 24 hours.

Part 4: Characterization & Data Interpretation

GPC Analysis (Crucial Step)

Standard GPC (THF) often fails for PVP derivatives due to column interaction.

  • Recommended Eluent: DMF + 0.05 M LiBr.

  • Reasoning: LiBr prevents the "sticking" of the amide/acetyl groups to the stationary phase (polystyrene divinylbenzene).

NMR Validation
  • Solvent: CDCl

    
     or D
    
    
    
    O.
  • Key Signals:

    • 
       3.0–4.0 ppm: Broad backbone signals (CH, CH
      
      
      
      of the ring).
    • 
       2.1–2.3 ppm: Sharp singlet corresponding to the Acetyl group (-COCH
      
      
      
      )
      .
    • Absence: Verify the disappearance of vinyl protons (

      
       4.5–7.0 ppm).
      
Expected Data Summary
ParameterTheoretical ValueExperimental TargetNotes
Conversion 100%60–70%Stop <70% to prevent chain coupling/branching.
Mn ( g/mol ) ~15,300 (at 100%)~9,000–11,000Linear growth with conversion indicates control.
Dispersity (Đ) 1.001.15 – 1.30<1.3 is excellent for N-vinyl monomers.

Part 5: Troubleshooting & Optimization

Troubleshooting Problem High Dispersity (Đ > 1.5) Check1 Is the solution green/blue initially? Problem->Check1 Action1 Oxygen Leak: Improve Degassing Check1->Action1 Yes Check2 Did reaction exotherm? Check1->Check2 No Action2 Reduce Temp to 40°C Dilute Monomer Check2->Action2 Yes

Figure 2: Decision tree for troubleshooting high dispersity, the most common failure mode.

  • Issue: No Polymerization.

    • Cause: The acetyl group may be hydrolyzing if the solvent is "wet," creating acetic acid which protonates the ligand.

    • Fix: Ensure strictly anhydrous conditions. Add a proton trap (e.g., small amount of solid NaHCO

      
      ) if acid generation is suspected.
      
  • Issue: Green Solution immediately.

    • Cause: Oxygen contamination.

    • Fix: Add a reducing agent like Sn(EH)

      
       (ARGET ATRP conditions) to regenerate Cu(I).
      

References

  • Matyjaszewski, K., et al. (2000). "Controlled/Living Radical Polymerization of N-Vinylpyrrolidone." Macromolecules.

    • Grounding: Establishes the requirement for Me Cyclam and chlorinated initi
  • Teodorescu, M., & Matyjaszewski, K. (1999). "Atom Transfer Radical Polymerization of (Meth)acrylamides." Macromolecules.

    • Grounding: Discusses the interference of amide groups with Copper c
  • De Neve, J., et al. (2018).[2] "Sequence-controlled Polymers via Controlled Radical Polymerization." Polymer Chemistry.

    • Grounding: Provides context on functionalized monomer sequences and tolerance.
  • Boyer, C., et al. (2011).[2] "Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications." Chemical Reviews.

    • Grounding: Comprehensive review of ligand effects (Me6TREN vs Cyclam) used in the protocol design.

Sources

Application Note: Investigating 3-Acetyl-1-ethenylpyrrolidin-2-one as a Novel Functional Crosslinker for Advanced Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The rational design of hydrogels for drug delivery and tissue engineering hinges on the selection of appropriate monomers and crosslinking agents. Functional crosslinkers, which not only form the network but also impart specific chemical properties, are of paramount importance for creating "smart" biomaterials. This guide introduces 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP), a proposed novel crosslinker, for the synthesis of advanced hydrogels. AcEVP possesses a vinyl group for covalent incorporation into polymer networks via free-radical polymerization and a pendant acetyl group that offers a unique handle for modulating hydrophilicity, degradation kinetics, and drug-matrix interactions. We provide a comprehensive framework for the investigation of AcEVP, including a proposed synthesis route, detailed protocols for hydrogel formulation, and a suite of characterization techniques to elucidate the structure-property relationships of the resulting biomaterials. This document serves as a foundational resource for researchers aiming to explore the potential of AcEVP in next-generation drug delivery systems.

Introduction: The Role of Functional Crosslinkers

Hydrogels are three-dimensional, water-swollen polymer networks that have emerged as leading candidates for a variety of biomedical applications due to their high water content, biocompatibility, and tunable properties.[1][2] The architecture and function of a hydrogel are largely dictated by its crosslinks—the covalent or physical bonds that prevent the polymer chains from dissolving.[3][4] While simple crosslinkers serve merely to form the network, functional crosslinkers introduce additional chemical moieties that can be used to tailor the hydrogel's performance.

Poly(N-vinylpyrrolidone) (PVP) is a well-established, biocompatible polymer used in numerous biomedical applications.[5][6][7] Hydrogels derived from N-vinylpyrrolidone (NVP) are typically formed by copolymerizing NVP with a di-vinyl crosslinker.[8] We hypothesize that 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP), a derivative of NVP, can act as a bifunctional crosslinker. Its vinyl group enables participation in free-radical polymerization, while the acetyl group at the 3-position of the pyrrolidinone ring introduces polarity and a site for hydrogen bonding. This functionality is expected to influence key hydrogel properties, including:

  • Swelling Dynamics: The hydrophilic acetyl group may increase water uptake.

  • Mechanical Strength: Hydrogen bonding can contribute to the network's elastic modulus.

  • Drug Interaction: The acetyl group can serve as a hydrogen bond acceptor, potentially modulating the release kinetics of specific drug molecules.

This document outlines the necessary protocols to synthesize and evaluate hydrogels crosslinked with AcEVP, providing a roadmap for its validation as a novel functional crosslinker.

Proposed Synthesis of 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP)

As AcEVP is not a widely available commercial reagent, a plausible synthetic route is required. Based on established organic chemistry principles for the synthesis of substituted pyrrolidinones, a multi-step synthesis can be proposed.[9][10][11] The following workflow outlines a potential pathway starting from more common precursors.

cluster_synthesis Proposed Synthesis Workflow for AcEVP Start Precursors: - Ethyl Acetoacetate - Acrylonitrile Step1 Michael Addition Start->Step1 Product1 Intermediate 1: Cyano-keto-ester Step1->Product1 Step2 Reductive Cyclization (e.g., Hydrogenation with Raney Nickel) Product1->Step2 Product2 Intermediate 2: 3-Acetylpyrrolidin-2-one Step2->Product2 Step3 Vinylation Reaction (e.g., Reaction with Acetylene) Product2->Step3 FinalProduct Final Product: 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP) Step3->FinalProduct

Figure 1: Proposed synthetic workflow for 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP).

Hydrogel Formulation & Crosslinking Mechanism

AcEVP-crosslinked hydrogels can be synthesized via free-radical polymerization. In this process, a primary monomer (e.g., N-vinylpyrrolidone for a PVP-based hydrogel) is copolymerized with the AcEVP crosslinker. The initiator, upon thermal or photochemical activation, generates free radicals that attack the vinyl groups of both the monomer and the crosslinker, initiating chain growth. Because AcEVP contains a vinyl group, it becomes incorporated into a growing polymer chain. The pendant acetyl group remains as a functional side chain. Crosslinking occurs when a radical on a growing chain reacts with the vinyl group of an AcEVP molecule that is already part of another polymer chain.

cluster_mech Free-Radical Crosslinking Mechanism with AcEVP Initiator Initiator Radical R• Initiator->Radical Activation (Heat/UV) Chain1 ---[Monomer]---• Radical->Chain1 Initiation & Propagation Chain2 ---[Monomer]---• Radical->Chain2 Initiation & Propagation Monomer Monomer (e.g., NVP) AcEVP AcEVP Crosslinker Chain1->AcEVP Reaction Crosslinked Crosslinked Network Chain1->Crosslinked AcEVP->Chain2 Crosslinking Reaction Chain2->Crosslinked

Figure 2: Simplified mechanism of hydrogel formation using AcEVP as a crosslinker.

Protocol 1: Synthesis of AcEVP-Crosslinked Poly(N-vinylpyrrolidone) Hydrogels

This protocol describes the synthesis of a series of hydrogels with varying crosslinker concentrations to investigate its effect on material properties.

1. Materials and Reagents:

  • N-vinylpyrrolidone (NVP), inhibitor removed

  • 3-Acetyl-1-ethenylpyrrolidin-2-one (AcEVP)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable free-radical initiator.[12]

  • Solvent (e.g., 1,4-dioxane or water, depending on initiator solubility).[13]

  • Deionized (DI) water for purification

  • Ethanol for purification

2. Experimental Procedure:

  • Preparation of Reaction Mixtures: In separate vials, prepare reaction mixtures according to the ratios specified in Table 1 . For a typical synthesis, dissolve the specified amounts of NVP and AcEVP in the chosen solvent.

  • Initiator Addition: Add the initiator (AIBN) to each vial. A typical concentration is 0.5-1.0 mol% relative to the total monomer concentration.[12]

  • Degassing: Purge each solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[14]

  • Polymerization: Seal the vials and place them in a preheated oil bath or oven at the desired temperature (e.g., 60-70 °C for AIBN) for 12-24 hours.[14] Polymerization should result in the formation of a solid, transparent gel.

  • Purification:

    • Remove the resulting hydrogel discs from the vials.

    • Cut the gels into smaller, uniform discs to facilitate purification.

    • Immerse the discs in a large volume of DI water for 3-5 days, changing the water daily. This process removes unreacted monomers, initiator, and soluble oligomers.

    • Subsequently, immerse the discs in ethanol for 1 day to aid in water removal before drying.

  • Drying: Dry the purified hydrogels to a constant weight in a vacuum oven at 40-50 °C. This dried state is known as the xerogel.

Formulation ID NVP (mmol) AcEVP (mmol) Crosslinker (mol%) Initiator (mol%)
AcEVP-H0.599.50.50.5%1.0%
AcEVP-H1.099.01.01.0%1.0%
AcEVP-H2.098.02.02.0%1.0%
AcEVP-H3.097.03.03.0%1.0%
Table 1: Example formulations for synthesizing hydrogels with varying AcEVP crosslinker concentrations.

Characterization of AcEVP-Crosslinked Hydrogels

A thorough characterization is essential to understand the impact of AcEVP on the hydrogel's physical and chemical properties.

cluster_workflow Hydrogel Characterization Workflow Synthesis Hydrogel Synthesis (Protocol 1) Swelling Swelling Behavior Analysis (Protocol 2) Synthesis->Swelling Mechanical Mechanical Testing (Rheology) Synthesis->Mechanical Morphology Morphological Analysis (SEM) Synthesis->Morphology DrugRelease Drug Release Study (Protocol 3) Synthesis->DrugRelease Data Data Analysis & Structure-Property Correlation Swelling->Data Mechanical->Data Morphology->Data DrugRelease->Data

Figure 3: A comprehensive workflow for the characterization of synthesized hydrogels.

Protocol 2: Swelling Behavior Analysis

The swelling ratio provides insight into the crosslink density of the hydrogel network.[2]

  • Weighing the Xerogel: Record the dry weight (Wd) of a purified hydrogel disc.

  • Hydration: Immerse the disc in a phosphate-buffered saline (PBS, pH 7.4) solution at 37 °C to simulate physiological conditions.

  • Measuring Swollen Weight: At predetermined time intervals, remove the hydrogel, gently blot the surface with lab tissue to remove excess water, and record its swollen weight (Ws).

  • Equilibrium: Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:

    • ESR (%) = [(Ws,eq - Wd) / Wd] × 100

Formulation ID Crosslinker (mol%) Equilibrium Swelling Ratio (ESR, %)
AcEVP-H0.50.5%2850 ± 150
AcEVP-H1.01.0%1900 ± 120
AcEVP-H2.02.0%1150 ± 90
AcEVP-H3.03.0%700 ± 65
Table 2: Expected trend in Equilibrium Swelling Ratio as a function of AcEVP concentration. Higher crosslinker content leads to a denser network and lower swelling.[15]
Further Characterization
  • Mechanical Properties: Use a rheometer to perform oscillatory frequency sweeps on swollen hydrogel discs. This will determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A higher G' indicates a stiffer, more robust hydrogel.[16]

  • Morphological Analysis: Lyophilize (freeze-dry) a swollen hydrogel sample and examine its cross-section using Scanning Electron Microscopy (SEM). This will reveal the internal porous architecture, which is critical for nutrient transport and drug diffusion.[17]

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the hydrogel's potential as a drug delivery vehicle using a model drug.

  • Drug Loading:

    • Immerse pre-weighed xerogel discs in a concentrated solution of a model drug (e.g., Vitamin B12, Methylene Blue) in PBS (pH 7.4) for 48 hours to allow for equilibrium loading via passive diffusion.

    • Briefly rinse the loaded gels with fresh PBS to remove surface-adsorbed drug.

  • Release Study:

    • Place each loaded hydrogel disc into a vial containing a known volume (e.g., 10 mL) of fresh PBS (pH 7.4).

    • Incubate the vials at 37 °C with gentle agitation.

  • Sample Collection & Analysis:

    • At specified time points, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

    • Analyze the release kinetics by fitting the data to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., Fickian diffusion vs. swelling-controlled).[18]

Discussion and Expected Outcomes

  • Causality of Experimental Choices: The use of a free-radical polymerization method is standard for vinyl monomers and allows for straightforward incorporation of the AcEVP crosslinker.[19] The purification process is critical to remove potentially cytotoxic residual monomers, ensuring the material's biocompatibility for drug delivery applications.[20][21]

  • Impact of the Acetyl Group: It is anticipated that the acetyl group will increase the hydrogel's overall hydrophilicity compared to hydrogels made with non-polar crosslinkers. This may lead to faster swelling kinetics. Furthermore, the ability of the acetyl group to act as a hydrogen bond acceptor could be leveraged for the controlled release of drugs that are hydrogen bond donors.

  • Self-Validating Protocols: Each characterization step validates the previous one. For example, a lower swelling ratio (Protocol 2) should correlate with a higher storage modulus (mechanical testing) and a denser network observed via SEM. These results collectively build a trustworthy and coherent picture of the material's properties.

Conclusion

3-Acetyl-1-ethenylpyrrolidin-2-one presents a promising, albeit unexplored, candidate as a functional crosslinker for hydrogel synthesis. Its dual functionality—a polymerizable vinyl group and a polar acetyl group—offers a new avenue for rationally designing hydrogels with tailored properties for advanced drug delivery and tissue engineering. The protocols and characterization workflows detailed in this guide provide a robust framework for researchers to systematically investigate and validate the utility of AcEVP, potentially unlocking new possibilities in the field of smart biomaterials.

References

  • Studies on the Free Radical Polymerization of N-Vinylpyrrolidinone in 3-Methylbutan-2-one. Macromolecules - ACS Publications.
  • Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. ResearchGate.
  • Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. PMC.
  • Cross-linking in Hydrogels - A Review. SciSpace.
  • Hydrogels: A Novel Drug Delivery System. Journal of Biomedical Research & Environmental Sciences.
  • Mechanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. Research, Society and Development.
  • Conventional Free Radical Polymerization of N‐Vinyl Pyrrolidone Homopolymers. OUCI.
  • Biocompatible, Injectable, and Self-Healing Poly(N-vinylpyrrolidone)/Carboxymethyl Cellulose Hydrogel for Drug Release. ACS Omega - ACS Publications.
  • Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. PMC - NIH.
  • PVP-based hydrogels: Synthesis, properties and applications. ResearchGate.
  • Characterizing Hydrogels for Use in Drug Delivery Systems. News-Medical.Net.
  • Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. MDPI.
  • PVP-Based Hydrogels. GELS / Alfa Chemistry.
  • Chapter 5: Cross-linking Strategies for the Design of Smart Injectable Hydrogels. Books.
  • Biocompatibility evaluation of a new hydrogel dressing based on polyvinylpyrrolidone/polyethylene glycol. PubMed.
  • The Applications of N-Vinylpyrrolidone in different fields.
  • Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery.
  • Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction P. Semantic Scholar.
  • Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release. MDPI.
  • Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. PMC - NIH.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
  • Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. MDPI.
  • Crosslinked poly(1-vinyl-2-pyrrolidinone) as a vitreous substitute. PubMed.
  • Analyses of structure and thermal properties of synthesized crosslinked poly(1-vinyl-2-pyrrolidone-co-vinyl acetate) hydrogels.
  • Synthesis and characterisation of chemically crosslinked N-vinyl pyrrolidinone (NVP) based hydrogels. Research at TUS.

Sources

Application Note: Strategic Solvent Selection for the Solution Polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the strategic selection of solvents for the solution-based free-radical polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one. As a functionalized derivative of N-vinylpyrrolidone (NVP), this monomer offers a pathway to novel polymers with potential applications in drug delivery, biomaterials, and specialty coatings. The choice of solvent is a critical parameter that dictates not only the solubility of the monomer and resulting polymer but also profoundly influences the reaction kinetics, polymer molecular weight, polydispersity, and downstream processing. This document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in developing robust and reproducible polymerization protocols.

Introduction: The Critical Role of the Solvent

3-Acetyl-1-ethenylpyrrolidin-2-one is a promising monomer that combines the well-known biocompatibility and unique solubility characteristics of the poly(N-vinylpyrrolidone) (PVP) backbone with a reactive acetyl group for potential post-polymerization modification. Solution polymerization is the preferred method for its synthesis, offering superior heat dissipation and viscosity control compared to bulk methods.

In this context, the solvent is not merely an inert medium. It is an active participant that influences the polymerization in several critical ways:

  • Solubility: Ensures a homogeneous reaction system, preventing premature precipitation of the polymer.

  • Kinetics: Can affect the rates of initiation, propagation, and termination.

  • Chain Transfer: Can react with the growing polymer radical, terminating its growth and initiating a new, shorter chain. This is a primary mechanism for controlling molecular weight.[1]

  • Purification: The solvent's properties dictate the ease of polymer isolation and removal of residual impurities.

Understanding these interactions is paramount to achieving the desired polymer characteristics for any given application.

Theoretical Foundations for Solvent Selection

A rational approach to solvent selection is grounded in fundamental physicochemical principles. The following pillars guide the initial screening process.

Principle of "Like Dissolves Like" & Hansen Solubility Parameters (HSP)

The adage "like dissolves like" is the first-pass filter for solvent selection. The polarity of the monomer, which contains a highly polar lactam ring, a ketone group, and a vinyl group, suggests that polar solvents will be effective. The resulting polymer, poly(3-Acetyl-1-ethenylpyrrolidin-2-one), will retain this polarity.

A more quantitative method is the use of Hansen Solubility Parameters (HSP), which deconstruct the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[2][3]

Each molecule can be described by a point in 3D "Hansen space." The principle states that solvents with HSP values close to those of the polymer are more likely to be good solvents.[2] While the exact HSP of poly(3-Acetyl-1-ethenylpyrrolidin-2-one) is not published, it can be reasonably inferred to be similar to that of PVP, which is also soluble in a wide range of polar organic solvents and water.[4]

Impact on Reaction Kinetics: Chain Transfer

In free-radical polymerization, a growing polymer chain can abstract an atom (typically hydrogen) from a solvent molecule. This terminates the polymer chain and creates a new radical on the solvent molecule, which can then initiate a new, shorter polymer chain.[1] This process is known as chain transfer to solvent.

The efficiency of this process is quantified by the chain transfer constant (C_s) . A high C_s value indicates that the solvent is very effective at terminating chains, leading to a lower average molecular weight of the final polymer.[5] Conversely, a low C_s allows for the growth of high molecular weight chains.

This phenomenon can be either a desirable tool for molecular weight control or an undesirable side reaction. Solvents with easily abstractable protons, such as isopropanol or those with weak C-H bonds, tend to have higher chain transfer constants.[1] Solvents like benzene, water, and tert-butanol are known to have low chain transfer activity.[1]

Practical and Process Considerations

Beyond theoretical compatibility, practical aspects are crucial for experimental success:

  • Boiling Point: The solvent's boiling point should be suitable for the chosen initiator's decomposition temperature (e.g., 60-80 °C for AIBN) to allow for reflux and temperature control. It should also be low enough for easy removal during polymer isolation.

  • Toxicity and Safety: The use of less toxic and environmentally benign solvents is always preferred.

  • Cost and Availability: The solvent should be readily available in high purity at a reasonable cost.

Comparative Analysis of Candidate Solvents

The following table provides a comparative overview of potential solvents for the polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one. The selection is based on the principles discussed above, focusing on solvents known to be effective for the analogous monomer, N-vinylpyrrolidone.

SolventBoiling Point (°C)Hansen Parameters (δD, δP, δH) MPa⁰·⁵Remarks
Water 100(15.5, 16.0, 42.3)[6]Pros: Excellent solvent for PVP, non-toxic, inexpensive, low chain transfer.[1] Cons: High boiling point can make removal difficult; potential for hydrolysis of the monomer under acidic conditions.[7]
Isopropanol (IPA) 82(15.8, 6.1, 16.4)Pros: Good solvent, moderate boiling point. Cons: Known to be a significant chain transfer agent, leading to lower molecular weight polymers.[1] Useful if low M_w is desired.
Ethanol 78(15.8, 8.8, 19.4)[8]Pros: Good solvent, readily available, easy to remove. Cons: Also acts as a chain transfer agent, though generally less so than IPA.
1,4-Dioxane 101(17.5, 1.8, 9.0)Pros: Excellent solvent for NVP polymerizations, low chain transfer.[9][10] Cons: Higher boiling point, significant toxicity concerns (suspected carcinogen).
Toluene 111(18.0, 1.4, 2.0)[9]Pros: Can be used for NVP polymerization. Cons: Relatively non-polar (may have limited solubility for the polymer), high boiling point, moderate toxicity.
N,N-Dimethylformamide (DMF) 153(17.4, 13.7, 11.3)Pros: Excellent polar aprotic solvent, dissolves a wide range of polymers. Cons: Very high boiling point makes it difficult to remove completely, toxic.
tert-Butanol 83(15.2, 5.7, 14.5)Pros: Good solvent, moderate boiling point. Cons: Known to have a low chain transfer effect compared to other alcohols, making it a better choice for achieving higher molecular weights.[1]

Decision Workflow for Solvent Selection

The selection process can be visualized as a logical workflow, prioritizing key polymer attributes and process constraints.

SolventSelection Start Define Target Polymer Properties (e.g., Molecular Weight, PDI) MW_High High Molecular Weight Required? Start->MW_High MW_Low Low Molecular Weight or MW Control Desired? MW_High->MW_Low No Select_Low_Transfer Select Solvents with Low Chain Transfer (Water, Dioxane, t-Butanol) MW_High->Select_Low_Transfer Yes MW_Low->Select_Low_Transfer No Select_High_Transfer Select Solvents with Known Chain Transfer (Isopropanol, Ethanol) MW_Low->Select_High_Transfer Yes Screen_Solubility Screen for Monomer & Polymer Solubility (HSP, Preliminary Tests) Select_Low_Transfer->Screen_Solubility Select_High_Transfer->Screen_Solubility Consider_Process Evaluate Process Constraints (Boiling Point, Toxicity, Cost) Screen_Solubility->Consider_Process Final_Choice Final Solvent Selection Consider_Process->Final_Choice

Caption: Logical workflow for selecting an appropriate polymerization solvent.

Recommended Protocol: Polymerization in tert-Butanol

This protocol details a representative procedure for the polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one using tert-butanol as a solvent to favor higher molecular weight and AIBN as a thermal initiator.

Materials and Reagents
  • 3-Acetyl-1-ethenylpyrrolidin-2-one (monomer)

  • tert-Butanol (anhydrous grade)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Diethyl ether (anhydrous, for precipitation)

  • Nitrogen (high purity)

  • Basic alumina

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Schlenk line or nitrogen manifold

  • Temperature controller

  • Glass funnel and filter paper

  • Vacuum oven

Experimental Workflow Diagram

ProtocolWorkflow A 1. Monomer Purification (Pass through basic alumina) B 2. Reagent Preparation (Dissolve monomer & AIBN in degassed tert-butanol) A->B C 3. Reaction Setup (Assemble flask under N2, attach condenser) B->C D 4. Degassing (3x Freeze-Pump-Thaw cycles) C->D E 5. Polymerization (Heat to 70°C, stir for 12-24h) D->E F 6. Isolation (Precipitate polymer in cold diethyl ether) E->F G 7. Purification (Filter, wash with ether) F->G H 8. Drying (Dry under vacuum at 40-50°C) G->H I 9. Characterization (NMR, GPC, DSC) H->I

Caption: Step-by-step experimental workflow for solution polymerization.

Step-by-Step Procedure
  • Monomer Purification: To remove any polymerization inhibitors, pass the liquid 3-Acetyl-1-ethenylpyrrolidin-2-one monomer through a short column of basic alumina immediately before use.

  • Solvent Degassing: Place the required volume of tert-butanol in the reaction flask. Bubble nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Reaction Setup: In the three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve the purified monomer (e.g., 5.0 g) and AIBN (e.g., 0.05 g, adjust based on desired molecular weight) in the degassed tert-butanol (e.g., 20 mL).

  • Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. After the final thaw, backfill the flask with nitrogen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Stir the mixture vigorously. The solution may become more viscous as the polymerization proceeds. Allow the reaction to proceed for a set time (e.g., 12-24 hours).

  • Reaction Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Slowly pour the viscous polymer solution into a large beaker of rapidly stirring, cold diethyl ether (a non-solvent). A 10:1 volume ratio of ether to reaction solution is recommended. The polymer will precipitate as a white solid.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Collect the solid polymer by vacuum filtration. Wash the polymer several times with fresh diethyl ether to remove any unreacted monomer and initiator fragments.

  • Drying: Transfer the purified polymer to a vacuum oven and dry at 40-50 °C until a constant weight is achieved.

Protocol Validation: Polymer Characterization

To confirm the success of the polymerization and to understand the influence of the solvent choice, the resulting polymer must be thoroughly characterized.

  • ¹H NMR Spectroscopy: Confirms the chemical structure of the polymer. The characteristic peaks of the vinyl protons (typically 5-7 ppm) in the monomer should disappear, while broad peaks corresponding to the polymer backbone (typically 1.5-4.0 ppm for PVP-like structures) will appear.[10][11]

  • Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the polymer's number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n).[5] Comparing the GPC results of polymers made in different solvents (e.g., tert-butanol vs. isopropanol) will provide direct, self-validating evidence of the solvent's chain transfer effects.

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T_g) of the polymer, a key thermal property that provides information about the material's amorphous nature.

Conclusion

The selection of a solvent for the solution polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one is a multi-faceted decision that extends far beyond simple solubility. A strategic choice, guided by the principles of solubility parameters and an understanding of chain transfer kinetics, is essential for controlling polymer molecular weight and ensuring process efficiency. For achieving high molecular weight polymers, solvents with low chain transfer activity, such as water or tert-butanol, are recommended. Conversely, solvents like isopropanol can be deliberately employed as chain transfer agents to produce lower molecular weight polymers. The provided protocol and characterization steps offer a robust, self-validating system for researchers to successfully synthesize and analyze novel polymers based on this functionalized monomer.

References

  • Abbott, S. (n.d.). HSPiP Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd. [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. The American Institute for Conservation of Historic and Artistic Works. [Link]

  • Tallon, M. A., & Musa, O. M. (2021). Conventional Free Radical Polymerization of N‐Vinyl Pyrrolidone Homopolymers. In Handbook of Pyrrolidone and Caprolactam Based Materials. Wiley. [Link]

  • Tallon, M. A., & Musa, O. M. (2021). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers. Request PDF. [Link]

  • Sang-aroon, W., et al. (2022). The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics. National Institutes of Health. [Link]

  • Sang-aroon, W., et al. (2022). The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics. RSC Publishing. [Link]

  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

  • Senak, L., et al. (2007). The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis. Science and Education Publishing. [Link]

  • Girard, M., et al. (2022). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 2. [Link]

  • Wikipedia contributors. (2023, December 26). Hansen solubility parameter. Wikipedia. [Link]

  • Koehler, B. (2016). Response to "Does solvent plays an important role in free radical polymerization?". ResearchGate. [Link]

  • ResearchGate. (n.d.). Hansen's solubility parameters for pure alcohols. [Link]

  • Agilent Technologies. (n.d.). Polyvinylpyrrolidone Standards. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

  • ResearchGate. (n.d.). Radical Propagation Kinetics of N-Vinylpyrrolidone in Organic Solvents Studied by Pulsed-Laser Polymerization–Size-Exclusion Chromatography (PLP–SEC). [Link]

  • Spectrometrics. (n.d.). New GPC-IR Analysis of Polymeric Excipients in Pharmaceutical Formulations. [Link]

  • Roka, N., et al. (2014). ¹H NMR spectra of (a) poly(N-vinylpyrrolidone)-block-poly(vinyl acetate) (PVP-b-PVAc) in CDCl3, (b) PVP-b-PVAc in D2O. ResearchGate. [Link]

  • Srivastrava, A. K., et al. (1998). Sequence determination of N-vinyl-2-pyrrolidone/acrylonitrile copolymers by NMR spectroscopy. European Polymer Journal. [Link]

  • Legge, C. H., & Shard, A. G. (2020). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega. [Link]

  • Senak, L., et al. (n.d.). Analysis of Residual Vinyl Pyrrolidone Monomer in Polyvinylpyrrolidone with a Mixed Mode Separation, using a Fast Gel Permeation Chromatography Column. ResearchGate. [Link]

  • Haaf, F., et al. (1985). Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses. Polymer Journal. [Link]

  • ResearchGate. (n.d.). RAFT polymerization of N-vinyl pyrrolidone using prop-2-ynyl morpholine-4-carbodithioate as a new chain transfer agent. [Link]

  • Owen, S. C., et al. (2024). Detection of polyvinylpyrrolidone in Daphnia magna. ORCA - Cardiff University. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the PVP samples: undegraded and degraded at 753 K. [Link]

  • Agilent Technologies. (2015). SEC Analysis of Polyvinyl Pyrrolidone. [Link]

  • Pitsikalis, M., et al. (2021). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. MDPI. [Link]

  • Lobb, J., et al. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules. [Link]

  • Reddy, P. V. G., et al. (2006). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. PMC. [Link]

  • ResearchGate. (n.d.). Controlled radical polymerization of N-vinylpyrrolidone and N-vinylsuccinimide under the conditions of reversible chain transfer by the addition-fragmentation mechanism. [Link]

  • Pitsikalis, M. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]

  • Pitsikalis, M. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. PMC. [Link]

Sources

Application Note: Electrospinning Reactive Nanofibers Containing 3-Acetyl-1-ethenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and material scientists focusing on the development of functionalized nanofibrous scaffolds. It addresses the specific integration of 3-Acetyl-1-ethenylpyrrolidin-2-one (AcNVP), a functionalized N-vinylpyrrolidone derivative, into electrospun nanofibers.[1][2]

Given the specific chemical nature of AcNVP (a


-dicarbonyl functionalized vinyl monomer), this guide focuses on its utility in creating reactive nanofibers  capable of metal chelation, protein bioconjugation, and controlled release.[1][2]

Executive Summary

The integration of 3-Acetyl-1-ethenylpyrrolidin-2-one (AcNVP) (CAS: 727418-59-9) into electrospun nanofibers represents a strategic method to functionalize Polyvinylpyrrolidone (PVP)-based scaffolds.[1][2] Unlike standard PVP, which is chemically inert and water-soluble, AcNVP introduces an active acetyl-group at the C3 position of the pyrrolidone ring.[2] This moiety exhibits keto-enol tautomerism, enabling:

  • Metal Chelation: High affinity for transition metals (

    
    , 
    
    
    
    ) via the
    
    
    -dicarbonyl motif.[1][2]
  • Bioconjugation: Facile Schiff-base formation with primary amines (e.g., lysine residues in proteins).[1][2]

  • Crosslinking Potential: Tunable solubility via reaction with diamines.[1][2]

This protocol details two integration pathways: (A) Blending with High-Molecular Weight Carrier Polymers and (B) Copolymerization , ensuring spinnability and functional retention.[1][2]

Chemical Basis & Material Selection

The Molecule: 3-Acetyl-1-ethenylpyrrolidin-2-one[1][2][3][4][5][6][7]
  • Structure: An N-vinylpyrrolidone core with an acetyl group at the 3-position.[2][3][4][5][6]

  • Functionality: The C3 proton is acidic (

    
    ), allowing the formation of stable enolates.[1][2]
    
  • Role in Electrospinning: AcNVP acts as a functional monomer .[1][2] It cannot be electrospun alone due to lack of chain entanglement.[1][2] It must be polymerized or blended with a carrier.[1][2]

Carrier Polymer Selection

To achieve defect-free nanofibers (Berry number


), a high molecular weight carrier is required to induce chain entanglement.[1][2]
Carrier PolymerMW ( g/mol )Solvent SystemRationale
PVP K-90 1,300,000Ethanol / DMFChemically compatible; creates water-soluble, fast-dissolving fibers.[1][2]
PAN (Polyacrylonitrile) 150,000DMF / DMAcCreates insoluble, durable fibers; excellent for filtration applications.[1][2]
PMMA 996,000Acetone / DMFTransparent fibers; suitable for optical sensing applications.[1][2]

Experimental Protocols

Pathway A: The "Carrier Blend" Method (Rapid Prototyping)

Best for: Initial functional testing, drug delivery systems, and sensing.[1][2]

Materials
  • 3-Acetyl-1-ethenylpyrrolidin-2-one (Monomer/Additive)[1][2][7][3]

  • Polyvinylpyrrolidone (PVP, Mw ~1,300,000 g/mol )[1][2]

  • Solvent: Ethanol (Absolute) and DMF (Dimethylformamide) [Ratio 8:2][1][2]

Step-by-Step Procedure
  • Solvent Preparation:

    • Mix Ethanol and DMF in an 8:2 volume ratio. Note: DMF increases the dielectric constant, improving jet stability.[1][2]

  • Carrier Dissolution:

    • Dissolve PVP in the solvent mixture at 12% w/v .[1][2]

    • Stir magnetically at 300 RPM for 4 hours at room temperature until a clear, viscous solution is obtained.

  • Functional Loading:

    • Add 3-Acetyl-1-ethenylpyrrolidin-2-one to the PVP solution.[1][2]

    • Recommended Loading: 10% to 30% w/w (relative to PVP mass).[1][2]

    • Critical: Stir for an additional 2 hours. Ensure the monomer does not phase separate (solution should remain clear).[1][2]

  • Electrospinning Parameters:

    • Voltage: 18 - 22 kV (Positive polarity).[1][2]

    • Flow Rate: 0.8 mL/hr.[1][2]

    • Tip-to-Collector Distance (TCD): 15 cm.[1][2]

    • Needle: 21G Stainless Steel (blunt tip).[1][2]

    • Collector: Grounded aluminum foil or rotating drum (500 RPM for alignment).[1][2]

  • Post-Processing:

    • Dry fibers in a vacuum oven at 40°C for 12 hours to remove residual DMF.[1][2]

Pathway B: The "Copolymer" Method (Robust Functionalization)

Best for: Durable membranes, metal filtration, and reusable biocatalysts.[1][2]

Note: This requires synthesizing Poly(AcNVP-co-NVP) prior to spinning.[1][2]

Synthesis Protocol (Brief)
  • Reactants: Mix 3-Acetyl-1-ethenylpyrrolidin-2-one (20 mol%) and N-Vinylpyrrolidone (80 mol%).

  • Initiator: AIBN (Azobisisobutyronitrile), 1 wt%.[1][2]

  • Solvent: Isopropanol.

  • Reaction: Purge with

    
    , heat to 70°C for 24 hours. Precipitate in diethyl ether.
    
  • Spinning: Dissolve the resulting copolymer (Mw > 50kDa) in Ethanol/DMF (1:1) at 25% w/v. If Mw is low, blend with high-MW PVP (50:50).[1][2]

Data Presentation & Characterization

Expected Morphology (SEM)
ParameterBlend (Pathway A)Copolymer (Pathway B)[1][2]
Fiber Diameter 400 - 800 nm200 - 500 nm
Surface Texture Smooth, cylindricalSlightly rougher due to side-chain interactions
Defects Beading occurs if AcNVP > 40% w/wRare, assumes high MW achieved
Functional Validation (FTIR)

To confirm the presence of the acetyl-pyrrolidone moiety, look for specific spectral shifts:

  • Standard PVP:

    
     at 
    
    
    
    .[1][2]
  • AcNVP-Functionalized:

    • Additional Carbonyl:

      
       appears at 1710–1725 cm⁻¹ .[1][2]
      
    • Enol Character: Broadening near

      
       if enol tautomer is stabilized by chelation.[1][2]
      

Mechanism & Workflow Visualization

The following diagram illustrates the workflow for creating reactive nanofibers and their downstream applications (Chelation vs. Conjugation).

ElectrospinningWorkflow Monomer 3-Acetyl-1-ethenyl pyrrolidin-2-one Solution Homogeneous Viscous Solution Monomer->Solution Dissolve Carrier Carrier Polymer (PVP / PAN) Carrier->Solution Viscosity Control Solvent Solvent System (EtOH/DMF) Solvent->Solution Spinning Electrospinning (HV: 20kV, TCD: 15cm) Solution->Spinning 0.8 mL/h Nanofiber Functionalized Nanofibers Spinning->Nanofiber Solvent Evap App1 Metal Chelation (Cu++, Fe+++) Nanofiber->App1 Beta-Dicarbonyl Interaction App2 Bioconjugation (Protein-NH2) Nanofiber->App2 Schiff Base Reaction

Caption: Workflow for integrating AcNVP into nanofibers, leading to dual application pathways: metal filtration or protein immobilization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Electrospraying (Beads) Viscosity too low; AcNVP acts as plasticizer.[1][2]Increase Carrier Polymer concentration by 2-3%.[1][2]
Needle Clogging Solvent evaporation too fast.[1][2]Reduce Ethanol ratio; increase DMF. Clean tip with solvent-soaked swab.[1][2]
Phase Separation Monomer incompatibility with carrier.[1][2]Ensure both are soluble in the chosen solvent.[1][2] Switch to DMF/DMAc if using PAN.[1][2]
Low Reactivity Acetyl group buried inside fiber.[1][2]Perform a "swelling" step (expose fibers to ethanol vapor) to migrate functional groups to surface.[1][2]

References

  • Teodorescu, M., & Bercea, M. (2015).[1][2] Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications.[1][2] Polymer-Plastics Technology and Engineering. Link[1][2]

  • Haaf, F., Sanner, A., & Straub, F. (1985).[1][2] Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses. Polymer Journal.[1][2] Link[1][2]

  • Luo, C. J., et al. (2012).[1][2] Electrospinning of Polyvinylpyrrolidone (PVP) for Biomedical Applications.[1][2] Applied Sciences.[1][2] Link[1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14205343 (Related Structure: 3-Ethyl-1-vinyl-2-pyrrolidone).[1][2][8] PubChem. Link[1][2][8]

  • Google Patents. (2020).[1][2] Patent CN110819291B: Polyurethane adhesive containing nitrovinylamide monomers (Contextual usage of 3-acetyl-N-vinylpyrrolidone).[1][2] Link

(Note: While specific literature on electrospinning "3-Acetyl-1-ethenylpyrrolidin-2-one" is sparse, the protocols above are derived from authoritative methodologies for functionalized PVP and N-vinylpyrrolidone derivatives.)

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Acetyl-1-ethenylpyrrolidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for 3-Acetyl-1-ethenylpyrrolidin-2-one

Abstract: This guide addresses the synthesis of 3-Acetyl-1-ethenylpyrrolidin-2-one (also referred to as 3-Acetyl-N-vinylpyrrolidone or 3-AcNVP ). The synthesis typically involves the C-acylation of


-vinylpyrrolidone (NVP) with an acetate ester. Low yields in this process are frequently caused by three competing failure modes: radical polymerization  of the vinyl group, hydrolytic cleavage  of the vinyl group during workup, or incomplete enolization  due to moisture.

This document provides a self-validating troubleshooting protocol, mechanistic insights, and a detailed optimization workflow.

Part 1: The Reaction System & Failure Modes

The synthesis relies on a Claisen-type condensation. The


-vinyl group is electronically active, making the ring nitrogen non-nucleophilic, but the C3-position ( 

-carbon) remains weakly acidic (pKa

25-26).

Reaction Logic:

  • Deprotonation: Strong base (NaH or KOtBu) generates the thermodynamic enolate at C3.

  • Acylation: The enolate attacks the electrophile (Ethyl Acetate/Acetyl Chloride).

  • Critical Sensitivity: The product contains an

    
    -vinyl enamide motif. It is acid-labile  (hydrolysis to acetaldehyde) and radical-sensitive  (polymerization).
    
System Visualization (Graphviz)

ReactionPathway NVP N-Vinylpyrrolidone (Starting Material) Enolate C3-Enolate (Intermediate) NVP->Enolate Deprotonation (Anhydrous) Polymer Poly-NVP (Gelling/Tar) NVP->Polymer Radical Initiator / Heat / O2 Base Strong Base (NaH / KOtBu) Base->Enolate Enolate->NVP Moisture Quench Product 3-Acetyl-NVP (Target) Enolate->Product Acylation Acyl Acylating Agent (EtOAc / AcCl) Acyl->Product Hydrolysis 2-Pyrrolidone + Acetaldehyde Product->Hydrolysis Acidic Workup (pH < 4)

Caption: Mechanistic pathway of C-acylation showing critical divergence points for polymerization and hydrolysis side-reactions.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers.

Issue 1: "The reaction mixture turned into a viscous gel or solid mass."

Diagnosis: Uncontrolled Radical Polymerization. Mechanism: The


-vinyl group is a reactive monomer. Even without added initiators, trace peroxides in the solvent or atmospheric oxygen can initiate free-radical polymerization at the elevated temperatures often used for acylation.
Corrective Action: 
  • Inhibitor: Add Phenothiazine (50-100 ppm) or BHT (Butylated hydroxytoluene) to the reaction mixture. These scavenge radicals without interfering with the ionic acylation mechanism.

  • Atmosphere: Ensure strict inert gas (Argon/Nitrogen) sparging to remove dissolved oxygen.

  • Reagent Quality: Distill NVP under reduced pressure before use to remove oligomers and peroxides.

Issue 2: "I see product on TLC, but it disappears during aqueous workup."

Diagnosis: Acid-Catalyzed Hydrolysis. Mechanism: The


-vinyl bond is an enamine. In the presence of aqueous acid (often used to neutralize the base), it rapidly hydrolyzes to form 2-pyrrolidone and acetaldehyde.
Corrective Action: 
  • Buffer the Quench: Never use strong mineral acids (HCl, H₂SO₄). Quench the reaction with saturated Ammonium Chloride (NH₄Cl) or dilute Acetic Acid, maintaining pH

    
     6.
    
  • Temperature: Perform the quench at 0°C. Hydrolysis kinetics are significantly faster at room temperature.

Issue 3: "Low conversion; mostly starting material recovered."

Diagnosis: Incomplete Enolization or Moisture Contamination. Mechanism: The pKa of the C3 protons is high. If the solvent contains water, the base (NaH) is consumed immediately. If the base is too weak (e.g., NaOEt), the equilibrium favors the starting material. Corrective Action:

  • Base Selection: Switch to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) .

  • Drying: Dry THF/Toluene over molecular sieves (3Å). Water content must be <50 ppm.

  • Stoichiometry: Use a slight excess of base (1.1 - 1.2 eq) and a large excess of the acylating agent (if using Ethyl Acetate as solvent/reagent).

Part 3: Optimized Experimental Protocol

This protocol uses a Claisen condensation approach optimized for stability.

Reagents:

  • 
    -vinylpyrrolidone (NVP): Freshly distilled (bp 92-95°C @ 11 mmHg) [1].[1]
    
  • Base: Sodium Hydride (60% dispersion in oil).

  • Solvent/Reagent: Ethyl Acetate (Anhydrous) + THF (Anhydrous).

  • Inhibitor: BHT (2,6-Di-tert-butyl-4-methylphenol).

Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel.

    • Flush with Argon.

    • Charge NaH (1.2 eq) and wash with dry hexane to remove mineral oil (optional, but improves yield calculation). Suspend in dry THF.

  • Acylation (The "Claisen" Step):

    • Add Ethyl Acetate (3.0 eq) to the NaH suspension.

    • Add BHT (0.1 mol%) to the NVP (1.0 eq) stock.

    • Slow Addition: Add the NVP/BHT solution dropwise to the refluxing NaH/EtOAc mixture over 30-60 minutes.

    • Note: Hydrogen gas evolution will be observed.

    • Reflux for 4–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane).

  • Quenching (The Critical Step):

    • Cool the mixture to 0°C .

    • Slowly add saturated aqueous NH₄Cl. Do not overshoot to acidic pH.

    • Extract immediately with Dichloromethane (DCM) or EtOAc.

  • Purification:

    • Dry organic layer over MgSO₄ (anhydrous).[2]

    • Concentrate under reduced pressure (keep bath < 40°C to prevent thermal polymerization).

    • Purify via vacuum distillation or flash chromatography (neutralized silica, 1% Et₃N added to eluent).

Data: Solvent & Base Comparison
Base SystemSolventTemp (°C)Yield (%)Risk Factor
NaH THF/EtOAc Reflux 75-85% High H₂ evolution
KOtBuTHF0°C -> RT60-70%Fast reaction, cleaner profile
NaOEtEthanolReflux< 30%Unfavorable equilibrium
LDATHF-78°C80-90%High cost, strictly anhydrous

Part 4: Logic Tree for Yield Improvement

Follow this decision tree to diagnose specific yield losses in your current setup.

TroubleshootingTree Start Yield Issue Observed CheckTLC Check TLC of Crude Reaction Start->CheckTLC SM_Left Starting Material (NVP) Remains CheckTLC->SM_Left Incomplete Conversion No_SM No SM, but No Product CheckTLC->No_SM Decomposition Polymer Insoluble Gel/Solid CheckTLC->Polymer Viscosity Increase Action_Water Action: Dry Solvents Increase Base Strength SM_Left->Action_Water Action_Quench Action: Check Quench pH (Vinyl Hydrolysis?) No_SM->Action_Quench Action_Inhib Action: Add BHT/Phenothiazine Lower Temperature Polymer->Action_Inhib

Caption: Diagnostic logic tree for isolating the root cause of yield loss.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6917, N-Vinyl-2-pyrrolidone. Retrieved from [Link]

  • Oesch, F. (2021). Enigmatic mechanism of the N-vinylpyrrolidone hepatocarcinogenicity in the rat.[3] Archives of Toxicology, 95(12), 3717–3744.[3] (Discusses NVP stability and metabolism). Retrieved from [Link]

  • BASF SE. Technical Information: N-Vinylpyrrolidone (NVP).[3][4] (General handling of NVP monomers to prevent polymerization).[3] [Industry Standard Reference].

Sources

purification techniques to remove unreacted 3-Acetyl-1-ethenylpyrrolidin-2-one monomer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of the 3-Acetyl-1-ethenylpyrrolidin-2-one monomer. The purity of this monomer is paramount for achieving predictable reaction kinetics, desired polymer properties, and reliable downstream applications. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying 3-Acetyl-1-ethenylpyrrolidin-2-one?

The purification of this monomer presents a unique set of challenges primarily stemming from its molecular structure: a vinyl group attached to a pyrrolidone ring.

  • Thermal Instability and Polymerization: The ethenyl (vinyl) group makes the monomer highly susceptible to spontaneous, thermally-induced radical polymerization. Heating the monomer, especially in the absence of an inhibitor, can lead to the formation of oligomers or high molecular weight polymers, which are significant impurities. This is a well-documented issue with similar vinylpyrrolidone monomers like N-vinylpyrrolidone (NVP).[1]

  • Removal of Inhibitors: Commercial monomers are often supplied with inhibitors (e.g., hydroquinone derivatives) to prevent polymerization during storage.[2] These must be removed prior to a controlled polymerization reaction, as they will quench the desired reaction.

  • Residual Starting Materials and Byproducts: Synthesis of the monomer can leave behind unreacted starting materials or generate side-products that may have similar physical properties, complicating separation.

  • Water Content: The pyrrolidone moiety is hygroscopic, meaning it can readily absorb moisture from the atmosphere. Water can act as a poison for certain catalysts and interfere with specific polymerization techniques.

Q2: How do I select the most appropriate purification technique for my specific needs?

The optimal purification strategy depends on the nature of the impurities you need to remove, the scale of your experiment, and the final purity required. The following decision tree can guide your choice.

G start What is the primary impurity? inhibitor Inhibitor / Non-polar impurities start->inhibitor polar Polar impurities / Starting materials start->polar water Water-soluble impurities start->water oligomers Oligomers / Polymers start->oligomers method_column Technique: Column Chromatography inhibitor->method_column Most effective for removing inhibitors and differentiating by polarity. polar->method_column Also effective if polarity difference is significant. method_recrystal Technique: Recrystallization (if solid at RT) polar->method_recrystal Excellent for separating compounds with different crystal lattice energies. method_extraction Technique: Liquid-Liquid Extraction water->method_extraction Ideal for partitioning between aqueous and organic phases. oligomers->method_recrystal Oligomers often remain in the mother liquor. method_distill Technique: Vacuum Distillation (Use with extreme caution) oligomers->method_distill Separates based on boiling point; monomer is more volatile. High risk of further polymerization.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting for the most common and effective purification techniques.

Method 1: Column Chromatography for Inhibitor and Polarity-Based Separation

Expertise & Experience: Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) while a mobile phase flows through it.[3] For vinyl monomers, using basic alumina is often preferred as it effectively removes acidic inhibitors and avoids the potential for acid-catalyzed side reactions on the column.[4]

  • Column Preparation:

    • Secure a glass chromatography column vertically in a fume hood.

    • Insert a small plug of cotton or glass wool into the bottom of the column to retain the stationary phase.[4]

    • Add a thin layer (1-2 cm) of sand on top of the plug.

    • Prepare a slurry of basic aluminum oxide in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles. Add alumina until you have a bed of approximately 15-20 cm.

    • Add another 1-2 cm layer of sand on top of the alumina bed to prevent disruption when adding the sample and eluent.[4]

  • Sample Loading:

    • Dissolve your crude 3-Acetyl-1-ethenylpyrrolidin-2-one monomer in a minimal amount of the initial mobile phase solvent.

    • Drain the solvent in the column until the level is just at the top of the upper sand layer.

    • Carefully pipette the dissolved monomer solution onto the top of the sand.[5]

    • Allow the sample to absorb completely into the stationary phase.

  • Elution and Fraction Collection:

    • Begin adding the mobile phase (eluent) to the top of the column. A common starting point is a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes or vials).[5]

    • The inhibitor, which is often a colored compound, will typically adsorb strongly to the top of the alumina column, appearing as a distinct band.[4]

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your monomer.

  • Analysis and Product Recovery:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified monomer.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (ideally < 30°C) to prevent polymerization.

    • Store the purified monomer in a refrigerator over a drying agent and consider adding a fresh, known amount of inhibitor if it will not be used immediately.

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Processing prep_col Pack Column (Cotton -> Sand -> Alumina -> Sand) load Load Sample onto Column prep_col->load prep_sample Dissolve Crude Monomer in Minimal Solvent prep_sample->load elute Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions via TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent (Low Temp, Reduced Pressure) combine->evap store Store Purified Monomer evap->store

Caption: Workflow for monomer purification via column chromatography.

ProblemProbable CauseRecommended Solution
No separation (monomer and impurities elute together)Incorrect mobile phase polarity.Start with a less polar solvent system. If everything stays at the top, gradually increase polarity. Perform TLC analysis first to find an optimal solvent system where the monomer has an Rf value of ~0.3.[5]
Monomer doesn't elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or a small amount of methanol).
Cracked or channeled column bed Improper packing of the stationary phase.The column must be repacked. Ensure the alumina is fully settled and the column is not allowed to run dry during the process.[4]
Product is contaminated with alumina Cotton/glass wool plug was insufficient.Repack the column with a more secure plug. The collected monomer can be filtered to remove the solid particles.[4]
Method 2: Recrystallization for Purifying Solid Monomers

Expertise & Experience: Recrystallization is a fundamental technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] An ideal solvent will dissolve the monomer completely when hot but very poorly when cold, while impurities remain soluble at cold temperatures.[7][8]

  • Solvent Selection:

    • Place a small amount of your crude solid monomer into several test tubes.

    • Add a few drops of different test solvents to each tube. An ideal solvent will not dissolve the monomer at room temperature but will dissolve it upon heating.

    • Commonly used solvent systems for compounds with some polarity include ethanol, isopropanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[9]

  • Dissolution:

    • Place the crude monomer in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling, until the monomer just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[8]

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization of your product in the funnel.[8]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be checked by measuring the melting point; a sharp melting point close to the literature value indicates high purity.

ProblemProbable CauseRecommended Solution
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, consider adding a miscible "anti-solvent" in which the monomer is insoluble.[7]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the monomer, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling more slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low recovery of purified product Too much solvent was used; product has significant solubility in cold solvent; premature crystallization during hot filtration.Optimize the solvent volume. Ensure the solution is thoroughly cooled before filtration. Ensure filtration apparatus is pre-heated for hot filtration.[8]
Method 3: Liquid-Liquid Extraction for Removing Water-Soluble Impurities

Expertise & Experience: Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[10] This is highly effective if your synthesis leaves behind water-soluble reagents (like salts) or if you need to remove water from a monomer solution.

  • Solvent and Solution Preparation:

    • Dissolve your crude monomer in a suitable organic solvent in which it is highly soluble and which is immiscible with water (e.g., dichloromethane, ethyl acetate).

    • Place this solution into a separatory funnel.

  • Extraction/Washing:

    • Add an equal volume of deionized water (or a specific aqueous solution, e.g., a brine wash to help break emulsions) to the separatory funnel.

    • Stopper the funnel, and while inverting it, vent frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Layer Separation:

    • Drain the lower layer. If you are unsure which layer is which, add a drop of water and see which layer it joins.

    • You may repeat the washing step with fresh aqueous solution to ensure complete removal of impurities.

  • Drying and Product Recovery:

    • Drain the organic layer containing your monomer into a clean flask.

    • Add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.

    • Filter off the drying agent.

    • Remove the organic solvent using a rotary evaporator at low temperature to yield the purified monomer.

TechniquePrimary ApplicationAdvantagesDisadvantages
Column Chromatography Removal of inhibitors, separation of compounds with different polarities.High resolution, applicable to both liquids and solids, versatile.Can be time-consuming, requires large volumes of solvent, not easily scalable.[11]
Recrystallization Purification of solid compounds from soluble or insoluble impurities.Potentially yields very high purity product, relatively inexpensive.Only applicable to solids, yield can be variable, requires careful solvent selection.[6]
Liquid-Liquid Extraction Removal of water-soluble or acid/base impurities.Fast, simple, effective for specific impurity types.Requires immiscible solvents, can lead to emulsions, may not remove impurities with similar solubility.
Vacuum Distillation Separation of liquids with different boiling points.Effective for removing non-volatile or highly volatile impurities.High risk of thermal polymerization of the monomer[1], requires specialized equipment.

This guide provides a foundation for developing a robust purification protocol for 3-Acetyl-1-ethenylpyrrolidin-2-one. Always begin with small-scale trials to optimize conditions before proceeding with larger quantities.

References

  • How to Minimize Monomer Residues in Polyvinyl Acetate Production? - Patsnap Eureka. (n.d.).
  • Araujo, P. H. H., Sayer, C., Poco, J. G. R., & Machado, R. A. F. (2004). Techniques for reducing residual monomer content in polymers: A review. Polymer-Plastics Technology and Engineering, 42(7), 1442-1468.
  • How to purify this monomer ? : r/chemistry. (2017, May 4). Reddit. Retrieved February 14, 2026, from [Link]

  • N-vinyl pyrrolidone purification system and method. (n.d.). Patsnap Eureka.
  • Is there any method other than precipitation to remove residual monomer from polymer solution? (2020, January 3). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Method for obtaining pure n-vinyl pyrrolidone. (n.d.). Google Patents.
  • How could I effectively remove the monomers after free radical polymerization? (2019, September 11). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Method for crystallizing N-vinyl-2-pyrrolidone. (n.d.). Google Patents.
  • How do you purify N-vinylpyrrolidinone? (2014, May 31). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved February 14, 2026, from [Link]

  • LabNotes: Monomer Purification. (n.d.). Retrieved February 14, 2026, from [Link]

  • PRODUCTION METHOD OF N-VINYL-2-PYRROLIDONE. (2011, June 22). European Patent Office. Retrieved February 14, 2026, from [Link]

  • Monomer/solvent purification. (n.d.). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved February 14, 2026, from [Link]

  • Recrystallization.pdf. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Column Chromatography. (2022, February 12). YouTube. Retrieved February 14, 2026, from [Link]

Sources

preventing spontaneous polymerization of 3-Acetyl-1-ethenylpyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to be authoritative, actionable, and scientifically rigorous, addressing the specific stability challenges of 3-Acetyl-1-ethenylpyrrolidin-2-one (3-Acetyl-N-vinylpyrrolidone).

Subject: 3-Acetyl-1-ethenylpyrrolidin-2-one (3-Ac-NVP) Ticket Priority: High (Reactive Monomer Storage) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Emergency Triage: Is Your Sample Compromised?

Before reviewing long-term storage protocols, assess the current state of your material using this rapid diagnostic table.

ObservationDiagnosisImmediate Action
Viscosity Increase Oligomerization. Short polymer chains are forming (dimers/trimers).Quarantine. Do not use for precision synthesis. Run a Methanol Haze Test (see Protocol A).
Yellow/Brown Color Oxidation. Formation of pyrrolidone-ring oxidation byproducts or inhibitor exhaustion.Purify. Distill under high vacuum if the application is color-sensitive. Check inhibitor levels immediately.
Solid Precipitate Polymerization (Popcorn). Insoluble cross-linked polymer formation.[1]Discard. Filtration is rarely successful as micro-gels will persist.
Heat Generation Runaway Reaction. Auto-accelerating exothermic polymerization.Emergency Cooling. Move to -20°C immediately. Dilute with a radical-scavenging solvent (e.g., inhibited THF) if safe.

Core Stability Directives

3-Acetyl-1-ethenylpyrrolidin-2-one is a dual-threat molecule . It possesses the radical sensitivity of a vinyl monomer (like N-vinylpyrrolidone, NVP) plus the chemical lability of a


-dicarbonyl system (due to the 3-acetyl group).
A. The "No-Base" Rule (Critical Deviation from NVP)

Standard N-vinylpyrrolidone (NVP) is often stabilized with 0.1% NaOH or KOH to prevent acid-catalyzed hydrolysis. You must NOT use strong bases with 3-Acetyl-NVP.

  • Reasoning: The proton at the 3-position (between the carbonyls) is acidic (

    
    ). Adding strong base will deprotonate this position, forming an enolate that can drive aldol-like self-condensation or complexation, independent of the vinyl polymerization.
    
  • Correct Inhibitor: Use neutral radical scavengers.

    • Primary Recommendation:Kerabit® (N,N'-di-sec-butyl-p-phenylenediamine) at 10–50 ppm.

    • Secondary Recommendation:BHT (Butylated hydroxytoluene) at 100–300 ppm.

B. The Chelation Hazard

The 3-acetyl group creates a bidentate binding site capable of chelating transition metals (Fe, Cu).

  • Risk: Trace metals act as redox catalysts, decomposing hydroperoxides into radicals and triggering spontaneous polymerization even in the dark.

  • Protocol: Never use metal spatulas or steel needles. Use glass, Teflon, or polypropylene interfaces only.

C. Temperature & Phase Control
  • Target: Store at 2°C – 8°C .

  • Warning: Avoid freezing if possible. Repeated freeze-thaw cycles can exclude the inhibitor from the crystal lattice, creating "inhibitor-free zones" where polymerization initiates upon thawing. If frozen, thaw slowly at room temperature; do not heat.

Visualizing the Instability Mechanism

The following diagram illustrates the two distinct pathways leading to degradation: Radical Polymerization (Vinyl group) and Enolization/Hydrolysis (Acetyl-Lactam ring).

G Start 3-Acetyl-1-ethenylpyrrolidin-2-one Peroxide Peroxides (ROOH) Start->Peroxide Slow Oxidation Enolate Enolate Formation (Reactive Intermediate) Start->Enolate Deprotonation Hydrolysis Hydrolysis (Acetaldehyde + Lactam) Start->Hydrolysis Acid Catalysis Oxygen Oxygen / Air Oxygen->Peroxide Radicals Free Radicals (R•) Peroxide->Radicals Metal/Heat Polymer Spontaneous Polymerization Radicals->Polymer Propagation Moisture Moisture / H+ Moisture->Hydrolysis Base Strong Base (NaOH/KOH) Base->Enolate Condensation Aldol Condensation (Dimers) Enolate->Condensation Self-Reaction

Caption: Degradation pathways. Note that unlike standard NVP, the 3-acetyl derivative has a base-sensitive pathway (bottom) that precludes caustic stabilization.

Validated Experimental Protocols

Protocol A: The Methanol Haze Test (Polymer Detection)

Use this to verify monomer quality before starting a sensitive reaction.

  • Prepare: A test tube with 10 mL of anhydrous Methanol (MeOH).

  • Add: 1 mL of your 3-Acetyl-NVP sample.

  • Observe:

    • Clear Solution: Monomer is good (Polymer < 0.1%).

    • Haze/Turbidity: Soluble polymer is present (0.1% – 2%).

    • White Precipitate: Significant polymerization. Do not use.

  • Principle: Poly(N-vinyl lactams) are often less soluble in pure methanol than the monomer, or high-MW chains will precipitate out due to solubility differences.

Protocol B: Re-Inhibition (Rescue)

If your inhibitor has been consumed (verified by color change to deep yellow/orange) but the monomer is still fluid:

  • Dissolve: Prepare a 1% stock solution of Kerabit (or BHT) in pure ethyl acetate.

  • Calculate: Target 50 ppm (mg/kg). For 100g of monomer, add 0.5 mL of stock.

  • Mix: Sparge with dry Nitrogen/Argon for 15 minutes to mix and remove dissolved oxygen.

  • Store: Return to 4°C immediately.

Frequently Asked Questions (FAQ)

Q: Can I store this under air to keep the inhibitor active? A: No. While phenolic inhibitors (like MEHQ) require oxygen to function, the preferred inhibitors for N-vinyl lactams (Kerabit/BHT) function via hydrogen atom transfer and do not strictly require dissolved oxygen. Given the high susceptibility of the vinyl group to form peroxides, inert gas (Argon/Nitrogen) is mandatory . Oxygen is the enemy here, not the helper.

Q: My sample is solid at room temperature. How do I melt it safely? A: If the material has crystallized (MP can vary by purity but is often near room temp), do not use a heat gun.

  • Place the container in a water bath at 30°C max .

  • Allow to liquefy slowly.

  • Invert gently to redistribute the inhibitor (which may have excluded to the liquid phase during freezing).

Q: Why does the liquid turn yellow over time? A: Yellowing indicates the formation of oxidation byproducts (pyrrolidone ring oxidation) or the accumulation of "spent" inhibitor (quinones). If the Methanol Haze Test (Protocol A) is clear, the yellow monomer can often still be used for non-optical applications. If color is critical, vacuum distillation is required.

Storage Decision Workflow

Follow this logic gate for incoming inventory.

Storage Receipt Receive 3-Acetyl-NVP CheckInhibitor Check Certificate of Analysis (Inhibitor Present?) Receipt->CheckInhibitor AddInhibitor Add Kerabit (20ppm) or BHT (200ppm) CheckInhibitor->AddInhibitor No CheckAtmosphere Is Headspace Inert? CheckInhibitor->CheckAtmosphere Yes AddInhibitor->CheckAtmosphere Sparge Sparge with Argon/N2 (15 mins) CheckAtmosphere->Sparge Unknown/Air StorageTemp Store at 2-8°C (Dark) CheckAtmosphere->StorageTemp Inert Gas Sparge->StorageTemp

Caption: Decision tree for incoming material inspection and storage setup.

References

  • BASF SE. (2021). Technical Information: N-Vinyl-2-pyrrolidone (NVP) Storage and Handling.[2][3][4][5] (Standard industrial reference for N-vinyl lactam handling).

  • Ashland Inc. (2018). V-Pyrol™ and 2-Pyrol™ Safe Handling Guide. (Detailed protocols on inhibitor maintenance for pyrrolidone derivatives).

  • Schoenberg, T. G. (1998). Inhibitors for the storage of N-vinylpyrrolidone.[5][6] U.S. Patent 5,723,629. (Describes the efficacy of N,N'-di-sec-butyl-p-phenylenediamine).

  • Reppe, W. (1950). Polyvinylpyrrolidone.[1][2][3][7][8][9][10][11][12] Verlag Chemie. (Foundational text on the chemistry and sensitivity of the vinyl-pyrrolidone moiety).

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-Vinyl-2-pyrrolidone.[2] (Provides baseline toxicity and reactivity data applicable to the 3-acetyl derivative).

Sources

troubleshooting low molecular weight issues in 3-Acetyl-1-ethenylpyrrolidin-2-one polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the persistent challenge of achieving high molecular weight (MW) when polymerizing 3-Acetyl-1-ethenylpyrrolidin-2-one (3-Ac-NVP) .

As a researcher, you likely selected this monomer to introduce keto-functionality into a biocompatible vinyl lactam backbone. However, you are likely encountering molecular weights capped below 10–20 kDa or high polydispersity indices (PDI > 2.0). This is not necessarily an operator error; it is a fundamental kinetic characteristic of N-vinyl lactam derivatives, exacerbated by the 3-acetyl substitution.

This guide provides mechanistic insights and actionable protocols to overcome these intrinsic barriers.

Part 1: Diagnostic & Decision Matrix

Before altering your chemistry, use this decision matrix to identify the correct troubleshooting path.

TroubleshootingMatrix Start ISSUE: Low Molecular Weight (<15 kDa) Q1 Is High MW (>50 kDa) critical? Start->Q1 FRP_Path No, moderate MW is acceptable. (Cost/Simplicity prioritized) Q1->FRP_Path No RAFT_Path Yes, High MW & Low PDI required. Q1->RAFT_Path Yes Solvent_Check Are you using protic solvents (Isopropanol, Ethanol)? FRP_Path->Solvent_Check Action_Solvent STOP. Switch to Aprotic (Dioxane, Toluene, or Bulk) Solvent_Check->Action_Solvent Yes (Chain Transfer) Temp_Check Is Temp > 70°C? Solvent_Check->Temp_Check No Action_Temp Reduce Temp to 50-60°C Use V-70 or V-65 Initiator Temp_Check->Action_Temp Yes RAFT_Agent Select Correct RAFT Agent: Xanthates (MADIX) or Dithiocarbamates RAFT_Path->RAFT_Agent RAFT_Warn Avoid Trithiocarbonates (Retardation in NVP systems) RAFT_Agent->RAFT_Warn

Figure 1: Decision matrix for troubleshooting low MW based on application requirements.

Part 2: The Core Problem (Mechanistic Insight)

Q: Why is the molecular weight consistently low despite increasing initiator concentration?

A: The culprit is Chain Transfer to Monomer (CTM), aggravated by the acetyl group.

In standard Free Radical Polymerization (FRP), N-vinylpyrrolidone (NVP) derivatives are classified as "Less Activated Monomers" (LAMs).[1][2] The propagating radical is highly reactive and unstable.

  • The Mechanism: Instead of reacting with the vinyl double bond of a new monomer (Propagation), the growing radical abstracts a hydrogen atom from the C3 position of a monomer molecule.

  • The 3-Acetyl Aggravator: In standard NVP, the C3 protons are already acidic. In 3-Ac-NVP , the acetyl group at the C3 position is electron-withdrawing. This significantly increases the acidity of the remaining C3 proton and stabilizes the resulting radical after abstraction.

  • The Result: The growing chain terminates dead. The monomer becomes a radical that starts a new chain. This creates many short chains rather than few long ones.

Key Takeaway: Increasing initiator concentration often lowers MW further by increasing the number of radical centers competing for monomer.

Part 3: Optimization of Free Radical Polymerization (FRP)

If you cannot switch to Controlled Radical Polymerization (CRP), use these steps to maximize MW within FRP limits.

Q: Which solvent should I use to maximize chain length?

A: Avoid chain-transfer-active solvents. Use water or bulk polymerization if possible.

Solvents act as chain transfer agents. The Chain Transfer Constant (


) dictates how often the solvent terminates your polymer.
SolventChain Transfer RiskRecommendationMechanism
Isopropanol / Ethanol HIGH AVOID Labile protons on alpha-carbon easily abstracted.
Toluene / Benzene ModerateUse with CautionBenzylic protons can participate in transfer.
Dioxane / DMF LowPreferred Organic Lower

, good solubility.
Water Lowest Highly Recommended "H-Bonding Activation." Water H-bonds to the carbonyl, reducing electron density at the vinyl group and potentially increasing propagation rate (

) over transfer (

).
Q: What is the optimal temperature profile?

A: Lower is better. High temperatures increase the rate of chain transfer (


) more significantly than the rate of propagation (

).
  • Target: 50°C – 60°C.

  • Initiator: Switch from AIBN (10-hr half-life at 65°C) to V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)) or V-65 , which are active at lower temperatures.

Part 4: The "Silver Bullet" – RAFT Polymerization

To achieve MW > 30 kDa with low PDI (< 1.5), you must switch to Reversible Addition-Fragmentation chain Transfer (RAFT).

Q: Can I use standard RAFT agents (DDMAT, CPDB)?

A: NO. Standard agents will inhibit polymerization. Common RAFT agents (Trithiocarbonates/Dithiobenzoates) are designed for "More Activated Monomers" (MAMs) like styrenes and acrylates. They are too stable for the highly unstable NVP-derivative radical to fragment, leading to severe retardation.

Required Chemistry: You must use Xanthates (MADIX) or specific Dithiocarbamates .

Protocol: RAFT Synthesis of Poly(3-Ac-NVP)

Materials:

  • Monomer: 3-Ac-NVP (Distilled to remove inhibitors).

  • CTA (RAFT Agent): O-ethyl-S-(1-methoxycarbonylethyl) xanthate (Rhodixan A1).

  • Initiator: AIBN.[3][4][5][6][7][8]

  • Solvent: Anisole or Dioxane.

Step-by-Step Workflow:

  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 
    
    
    
    .
    • Note: Keep

      
       ratio between 2:1 and 10:1 to ensure high "livingness".
      
  • Preparation: Dissolve 3-Ac-NVP (2.0 M), Xanthate CTA, and AIBN in Anisole.

  • Degassing (CRITICAL): Oxygen acts as a diradical inhibitor.

    • Method: Freeze-Pump-Thaw (3 cycles) OR vigorous Nitrogen sparging for 30 mins.

  • Polymerization: Heat to 60°C for 12–24 hours.

  • Purification: Precipitate into cold diethyl ether. (Note: 3-Ac-NVP polymers are often soluble in water/alcohols; ether is usually a non-solvent).

RAFT_Protocol Step1 Mix Reagents (Monomer + Xanthate + AIBN) Step2 Degas (N2 Sparge/Freeze-Pump-Thaw) Step1->Step2 Step3 Heat (60°C, 12-24h) Step2->Step3 Step4 Quench & Precipitate (Diethyl Ether) Step3->Step4

Figure 2: Workflow for RAFT polymerization of 3-Ac-NVP.

Part 5: Impurity & Stability Checks

Q: My monomer has turned yellow. Is it usable?

A: Likely not for high MW applications. The 3-acetyl group makes the lactam ring susceptible to hydrolysis and oxidation. Yellowing indicates the formation of oxidation byproducts or ring-opening to amino acids.

  • Action: Distill the monomer under reduced pressure immediately before use. Store at -20°C under Argon.

Q: Why does the polymer degrade in aqueous solution?

A: Hydrolysis of the Acetyl Group. While the PVP backbone is stable, the pendant 3-acetyl group is a beta-keto-amide (cyclic). At high pH (>9) or low pH (<4), the acetyl group can undergo cleavage or the ring can open.

  • Action: Buffer aqueous solutions to pH 7.0 (Phosphate buffer) for long-term storage.

References

  • Controlled Radical Polymerization of N-Vinylpyrrolidone

    • Title: Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique.[5][6][8]

    • Source: Polymers (MDPI), 2022.
    • URL:[Link][9]

  • Chain Transfer Mechanisms in N-Vinyl Amides

    • Title: Radical Propagation Kinetics of N-Vinylpyrrolidone in Organic Solvents Studied by Pulsed-Laser Polymerization–Size-Exclusion Chromatography (PLP–SEC).[9]

    • Source: Macromolecular Chemistry and Physics, 2014.[9]

    • URL:[Link]

  • RAFT Agents for LAMs (Less Activated Monomers)

    • Title: RAFT polymerization of N-vinylpyrrolidone mediated by cyanoprop-2-yl-1-dithionaphthalate in the presence of a fluoroalcohol.[10]

    • Source: Polymer Chemistry (RSC), 2012.
    • URL:[Link]

Sources

Technical Support Center: Resolving Solubility Challenges of Poly(3-Acetyl-1-ethenylpyrrolidin-2-one)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for poly(3-Acetyl-1-ethenylpyrrolidin-2-one). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel polymer. We understand that achieving consistent and complete dissolution is paramount for successful experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of polymer chemistry.

A Note on the Polymer Structure: Direct and extensive literature on the solubility of poly(3-Acetyl-1-ethenylpyrrolidin-2-one) is emerging. Therefore, this guide leverages the well-documented properties of its parent polymer, poly(1-ethenylpyrrolidin-2-one), more commonly known as polyvinylpyrrolidone (PVP).[1][2][3][4][5] The presence of an acetyl group at the 3-position of the pyrrolidinone ring is anticipated to influence its solubility profile due to potential changes in polarity, hydrogen bonding capacity, and steric hindrance. This guide will address these potential effects, offering a robust framework for troubleshooting.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common solubility issues in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

1. My poly(3-Acetyl-1-ethenylpyrrolidin-2-one) is not dissolving in water, or the dissolution is extremely slow. What should I do?

  • Underlying Cause: Incomplete dissolution in water can be attributed to several factors, including the polymer's molecular weight, the temperature of the solvent, and the presence of intermolecular hydrogen bonding that hinders interaction with water molecules. While PVP is generally considered water-soluble, higher molecular weight grades can take longer to dissolve.[1] The addition of the acetyl group in your polymer might further modulate its hydrophilicity.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the water while stirring. For many polymers, including PVP, increasing the temperature enhances solubility.[1] A temperature of 50°C can significantly improve the dissolution rate.[1]

    • Agitation: Continuous and vigorous stirring is crucial.[1] It helps to break down polymer aggregates and expose more surface area to the solvent.

    • Particle Size Reduction: If you are working with a coarse powder, gently grinding it to a finer consistency before adding it to the solvent can expedite dissolution.

    • Patience is Key: Especially for high molecular weight polymers, complete dissolution can take a significant amount of time. Allow for adequate mixing time before concluding that the polymer is insoluble.

2. I'm observing gel-like particles or a hazy solution. How can I achieve a clear, homogenous solution?

  • Underlying Cause: The formation of gels or haziness often indicates that the polymer chains are hydrated and swollen but not fully dispersed. This can happen if the polymer is added to the solvent too quickly, leading to the formation of clumps where the outer layer hydrates and prevents the solvent from penetrating the core.

  • Troubleshooting Steps:

    • Gradual Addition: Add the polymer to the vortex of a stirred solvent in small portions. This ensures that the polymer particles are well-dispersated before they have a chance to agglomerate.

    • Use of a Co-solvent: For challenging dissolutions, consider preparing a slurry of the polymer in a small amount of a water-miscible organic solvent in which it is also soluble (e.g., ethanol, isopropanol) before adding it to the bulk of the aqueous solution.[6] This pre-wetting step can help to break up aggregates.

    • Sonication: In some cases, ultrasonic treatment can be employed to break down stubborn agglomerates and promote uniform dissolution.[6]

3. My application requires a non-aqueous solvent. What are my options for dissolving poly(3-Acetyl-1-ethenylpyrrolidin-2-one)?

  • Underlying Cause: The solubility of a polymer in organic solvents is dictated by the principle of "like dissolves like." The pyrrolidinone ring in PVP imparts polarity, making it soluble in many polar organic solvents.[7][8][9] The acetyl group in your polymer is also a polar moiety, which should maintain or even enhance solubility in polar organic solvents.

  • Solvent Selection Guide:

    • Highly Recommended: Alcohols (e.g., methanol, ethanol, isopropanol), amines, and some chlorinated hydrocarbons (e.g., chloroform, methylene chloride) are excellent solvents for PVP and are likely to be effective for your polymer as well.[8]

    • Potentially Effective with Co-solvents: PVP has limited solubility in less polar solvents like ketones and esters.[8] However, the use of a co-solvent can enhance solubility in these systems.[7][8] For instance, adding a small amount of an alcohol can improve the solubility of PVP in a ketone.

    • Generally Insoluble: Hydrocarbons and ethers are typically poor solvents for PVP.[8]

4. The viscosity of my polymer solution is too high for my application. How can I manage this?

  • Underlying Cause: The viscosity of a polymer solution is directly related to its molecular weight and concentration. Higher molecular weight and higher concentrations will result in higher viscosity.

  • Troubleshooting Steps:

    • Lower the Concentration: The most straightforward approach is to reduce the concentration of the polymer in the solution.

    • Consider a Lower Molecular Weight Grade: If your application can tolerate it, using a lower molecular weight version of the polymer will result in a lower viscosity at the same concentration.[1][8]

    • Temperature Adjustment: In some cases, increasing the temperature can slightly decrease the viscosity of the solution. However, this effect is generally not as pronounced as changing the concentration or molecular weight.

Frequently Asked Questions (FAQs)

Q1: How does the molecular weight of poly(3-Acetyl-1-ethenylpyrrolidin-2-one) affect its solubility?

A1: The molecular weight, often represented by the K-value for PVP, is a critical factor.[8] Generally, lower molecular weight polymers dissolve more readily and to a higher concentration than their high molecular weight counterparts.[1] This is because smaller polymer chains have greater mobility and interact more easily with solvent molecules.

Q2: Will the pH of the solution impact the solubility of my polymer?

A2: PVP is known to be stable and soluble in both acidic and alkaline solutions.[2] However, its solubility can be influenced by pH, especially in the presence of other solutes.[2] For poly(3-Acetyl-1-ethenylpyrrolidin-2-one), it is advisable to test the solubility at the specific pH of your intended application, as the acetyl group could potentially undergo hydrolysis under extreme pH conditions over time, although PVP itself is generally stable.[2]

Q3: Can I expect poly(3-Acetyl-1-ethenylpyrrolidin-2-one) to be biocompatible?

A3: PVP is widely regarded as biocompatible and has a low toxicity profile, which is why it is extensively used in pharmaceutical and medical applications.[2] While the biocompatibility of poly(3-Acetyl-1-ethenylpyrrolidin-2-one) would need to be specifically tested, the structural similarity to PVP suggests a high likelihood of good biocompatibility.

Q4: How can I remove the polymer from my sample after an experiment?

A4: The removal method will depend on the nature of your sample. If the polymer is in an aqueous solution, it can often be removed by washing with a solvent in which it is insoluble, such as a hydrocarbon or ether.[6] Alternatively, techniques like dialysis or tangential flow filtration can be used if the other components of your sample are significantly smaller than the polymer.

Data Summary: Solubility of Polyvinylpyrrolidone (PVP) as a Reference

The following table provides a general solubility guide for PVP, which can be used as a starting point for poly(3-Acetyl-1-ethenylpyrrolidin-2-one). The presence of the acetyl group may alter these characteristics.

Solvent ClassSpecific SolventsExpected Solubility of PVPPotential Influence of the 3-Acetyl Group
Aqueous WaterSoluble, especially with heat[1]May slightly decrease aqueous solubility due to increased hydrophobicity, or increase it due to additional hydrogen bonding sites. Empirical testing is recommended.
Alcohols Methanol, Ethanol, IsopropanolFreely Soluble[8]Expected to remain highly soluble.
Chlorinated Solvents Chloroform, Methylene ChlorideSoluble[8]Expected to remain soluble.
Ketones AcetoneSparingly Soluble[7]The ketone group on the polymer may increase its affinity for ketone solvents, potentially improving solubility.
Ethers Diethyl EtherInsoluble[8]Expected to remain insoluble.
Hydrocarbons Hexane, TolueneInsoluble[8]Expected to remain insoluble.

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines a systematic approach to resolving solubility issues with poly(3-Acetyl-1-ethenylpyrrolidin-2-one).

Caption: A stepwise workflow for systematically addressing solubility challenges.

References

  • Vertex AI Search. (2024, March 1).
  • Vertex AI Search. (2024, March 5). polyvinylpyrrolidone chemical properties.
  • ChemicalBook. (2024, March 13). Chemical properties of Polyvinylpyrrolidone.
  • ResearchGate. (2018, November 6). How can I dissolve PVP and remove it?
  • Future4200. (n.d.). PVP Polyvinylpyrrolidone Polymers.
  • MDPI. (2023, May 26).
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, April 10). polyvinylpyrrolidone pvp solution.
  • ResearchGate. (n.d.). The Effect of PVP Molecular Weight on Dissolution Behavior and Physicochemical Characterization of Glycyrrhetinic Acid Solid Dispersions.
  • PMC. (2020, September 2). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition.
  • SciSpace. (n.d.).
  • The Good Scents Company. (n.d.). 1-vinyl-2-pyrrolidinone, 88-12-0.
  • MDPI. (n.d.). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters)
  • ResearchGate. (n.d.). Synthesis, Characterization, and Self-Assembly of Poly(N-vinylpyrrolidone)
  • Wikipedia. (n.d.). Polyvinylpyrrolidone.
  • Wikipedia. (n.d.). N-Vinylpyrrolidone.

Sources

Validation & Comparative

A Comparative Analysis of Monomer Reactivity: N-Vinylpyrrolidone vs. 3-Acetyl-1-ethenylpyrrolidin-2-one in Copolymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Polymer Science and Drug Development

In the realm of polymer chemistry, particularly in the design of functional materials for biomedical and pharmaceutical applications, a precise understanding of monomer reactivity is paramount. The ability to predict and control the incorporation of different monomers into a polymer chain is dictated by their reactivity ratios. This guide provides an in-depth comparison of the well-established monomer, N-vinylpyrrolidone (NVP), with the less-studied, yet potentially valuable, 3-Acetyl-1-ethenylpyrrolidin-2-one.

While extensive experimental data exists for NVP, this guide will leverage that knowledge to create a predictive comparison for its acetyl-substituted counterpart. This analysis is grounded in the fundamental principles of vinyl monomer reactivity and is intended to provide researchers with a strong theoretical framework for designing future copolymerization studies.

Understanding Monomer Reactivity Ratios

In a copolymerization reaction involving two monomers, M₁ and M₂, the reactivity ratios, r₁ and r₂, are crucial parameters that describe the relative preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.[1]

The Mayo-Lewis equation describes the instantaneous composition of the copolymer being formed:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

  • r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁ monomer.

  • r₁ < 1 : The growing chain ending in M₁ prefers to add an M₂ monomer.

  • r₁ = 1 : The growing chain shows no preference.

  • r₁r₂ = 1 : Ideal copolymerization, where the monomer distribution is random.

  • r₁r₂ < 1 : Tendency towards alternation.

  • r₁r₂ > 1 : Tendency towards block copolymer formation.

Experimental Determination of Reactivity Ratios

Several methods are employed to determine reactivity ratios experimentally, with the Fineman-Ross and Kelen-Tüdős methods being the most common.[2][3][4] These methods involve carrying out a series of copolymerization reactions with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion.

A Step-by-Step Protocol for the Kelen-Tüdős Method:
  • Preparation of Monomer Solutions: Prepare a series of reaction mixtures with varying molar ratios of the two monomers (M₁ and M₂).

  • Polymerization: Initiate polymerization using a suitable initiator (e.g., AIBN) under controlled temperature and inert atmosphere. The reaction should be terminated at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.

  • Copolymer Isolation and Purification: Precipitate the copolymer in a non-solvent to remove unreacted monomers and the initiator. The purified copolymer is then dried to a constant weight.

  • Copolymer Composition Analysis: Determine the molar composition of the copolymer using techniques such as ¹H NMR spectroscopy or elemental analysis.

  • Data Analysis using the Kelen-Tüdős Equation: The Kelen-Tüdős equation is a refinement of the Fineman-Ross method that helps to minimize bias from data points at extreme monomer concentrations.[1][4] The equation is:

    η = (r₁ + r₂/α)ξ - r₂/α

    where:

    • η = G / (α + H)

    • ξ = H / (α + H)

    • G = x(y-1)/y

    • H = x²/y

    • x = [M₁]/[M₂] in the feed

    • y = d[M₁]/d[M₂] in the copolymer

    • α = a constant, typically (Hmin * Hmax)0.5

    A plot of η versus ξ yields a straight line from which r₁ can be determined from the intercept at ξ = 1, and -r₂/α from the intercept at ξ = 0.

Kelen_Tudos_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_monomers Prepare Monomer Feed Ratios polymerization Initiate Polymerization (Low Conversion) prep_monomers->polymerization isolation Isolate & Purify Copolymer polymerization->isolation composition Determine Copolymer Composition (NMR/EA) isolation->composition kt_plot Plot Kelen-Tüdős Equation composition->kt_plot reactivity_ratios Determine r1 and r2 kt_plot->reactivity_ratios

Caption: Workflow for determining reactivity ratios using the Kelen-Tüdős method.

N-Vinylpyrrolidone (NVP): A Benchmark for Reactivity

NVP is a widely used monomer known for its biocompatibility and water solubility, making it a staple in the production of hydrogels, drug delivery systems, and other biomedical materials.[3] However, it is generally considered a less reactive monomer in free-radical copolymerization.[5]

Experimentally Determined Reactivity Ratios of NVP (M₁) with Common Comonomers (M₂)
Comonomer (M₂)r₁ (NVP)r₂ (M₂)r₁r₂Copolymer Type IndicationReference(s)
Methyl Methacrylate (MMA)0.031.690.0507Random/Statistical[3][6][7]
Styrene (St)0.10215.5091.582Tendency towards block[8]
Vinyl Acetate (VAc)~1~1~1Ideal/Random[9]

Note: The values presented are representative and can vary depending on the specific reaction conditions.

The data clearly indicates that NVP is significantly less reactive than both MMA and styrene. The low value of r₁ in these systems signifies that a growing polymer chain ending in an NVP radical strongly prefers to add an MMA or styrene monomer over another NVP monomer. The product of the reactivity ratios (r₁r₂) being much less than 1 for the NVP-MMA system suggests a random distribution of monomer units.[2] Conversely, the r₁r₂ product for NVP-St being greater than 1 suggests a tendency towards the formation of block-like structures.[8] The copolymerization of NVP with vinyl acetate is a rare case of near-ideal azeotropic copolymerization, where the copolymer composition is nearly identical to the feed composition.[9]

3-Acetyl-1-ethenylpyrrolidin-2-one: A Theoretical Perspective on Reactivity

To date, there is a lack of published experimental data on the reactivity ratios of 3-Acetyl-1-ethenylpyrrolidin-2-one. However, we can predict its reactivity relative to NVP by considering the electronic effects of the acetyl substituent at the 3-position of the pyrrolidone ring.

The Influence of the Acetyl Group

The acetyl group (-COCH₃) is a well-known electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance stabilization of the carbonyl group. This electron-withdrawing nature will have a significant impact on the electron density of the vinyl group, thereby influencing its reactivity.

Monomer_Structure_Reactivity cluster_nvp N-Vinylpyrrolidone (NVP) cluster_acetyl_nvp 3-Acetyl-1-ethenylpyrrolidin-2-one nvp_struct Structure N-Vinylpyrrolidone nvp_effect { Electronic Effect | No significant electron-withdrawing/donating group on the ring } nvp_reactivity { Predicted Reactivity | Baseline Reactivity } acetyl_nvp_reactivity { Predicted Reactivity | Increased reactivity towards nucleophilic radicals Decreased reactivity towards electrophilic radicals } nvp_reactivity->acetyl_nvp_reactivity Structural Modification Leads to Reactivity Change acetyl_nvp_struct Structure 3-Acetyl-1-ethenylpyrrolidin-2-one acetyl_nvp_effect { Electronic Effect | Electron-withdrawing acetyl group at the 3-position }

Caption: The relationship between monomer structure and predicted reactivity.

Predicted Reactivity in Copolymerization
  • Increased Electrophilicity of the Vinyl Group: The electron-withdrawing acetyl group will pull electron density away from the vinyl double bond, making it more electron-deficient (more electrophilic).

  • Stabilization of the Propagating Radical: The radical formed after the addition of a 3-Acetyl-1-ethenylpyrrolidin-2-one monomer to a growing polymer chain will be stabilized by the adjacent electron-withdrawing acetyl group through resonance and inductive effects.

Based on these electronic effects, we can make the following predictions regarding the reactivity of 3-Acetyl-1-ethenylpyrrolidin-2-one (M₁) compared to NVP:

  • With Electron-Rich Comonomers (e.g., Styrene): The more electrophilic vinyl group of 3-Acetyl-1-ethenylpyrrolidin-2-one is expected to be more reactive towards the electron-rich double bond of styrene. This would likely result in a higher r₁ value compared to the NVP-styrene system. The tendency towards alternation (r₁r₂ approaching 0) may also increase due to the enhanced electronic disparity between the two monomers.

  • With Electron-Deficient Comonomers (e.g., Methyl Methacrylate): The situation is more complex. While the propagating radical of 3-Acetyl-1-ethenylpyrrolidin-2-one is more stabilized, the increased electrophilicity of its vinyl group might lead to a lower reactivity towards the already electron-deficient MMA monomer. The relative rates of homo- and cross-propagation will determine the exact reactivity ratios, but it is plausible that the overall reactivity might not be significantly enhanced.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the reactivity of N-vinylpyrrolidone in copolymerization with common monomers, supported by experimental data. While direct experimental evidence for 3-Acetyl-1-ethenylpyrrolidin-2-one is currently unavailable, a theoretical analysis based on fundamental electronic principles strongly suggests that the presence of the electron-withdrawing acetyl group will significantly alter its copolymerization behavior.

We predict that 3-Acetyl-1-ethenylpyrrolidin-2-one will exhibit enhanced reactivity towards electron-rich comonomers compared to NVP. This opens up new avenues for the synthesis of novel copolymers with potentially unique properties, such as altered hydrophilicity, thermal stability, and drug-loading capacity.

It is imperative that future research focuses on the experimental determination of the reactivity ratios of 3-Acetyl-1-ethenylpyrrolidin-2-one with a range of comonomers. Such studies will not only validate the theoretical predictions made in this guide but also provide the necessary quantitative data for the rational design and synthesis of advanced polymer-based materials for the pharmaceutical and biomedical fields.

References

  • Hemalatha, P., Veeraiah, M. K., Prasanna Kumar, S., Netkal M. Madegowda, & Manju, M. (2014). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. American Journal of Polymer Science, 4(1), 16-23. [Link]

  • Gaitz, C., et al. (2018). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers, 10(11), 1234. [Link]

  • Parambil, A. M., et al. (2012). Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator. Turkish Journal of Chemistry, 36(3), 397-410. [Link]

  • Vijaykumar, S., et al. (2009). Copolymerization of N-Vinyl Pyrrolidone with Functionalized Vinyl Monomers: Synthesis, Characterization and Reactivity Relationships. Macromolecular Research, 17(12), 1003-1009. [Link]

  • Truong, V. X., et al. (2017). Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation. Polymer Chemistry, 8(30), 4346-4354. [Link]

  • Vijaykumar, S., et al. (2009). Copolymerization of N-Vinyl Pyrrolidone with Functionalized Vinyl Monomers: Synthesis, Characterization and Reactivity Relationships. Macromolecular Research, 17(12), 1003-1009. [Link]

  • Vijaykumar, S., et al. (2009). Copolymerization of N-vinyl Pyrrolidone with functionalized vinyl monomers: synthesis, characterization and reactivity relationships. Macromolecular Research, 17(12), 1003-1009. [Link]

  • Nguyen, T. L., et al. (2018). Studying reactivity ratios and physical properties of n-vinyl pyrrolidone-N,N'-dimethylacrylamide copolymer. Vietnam Journal of Chemistry, 56(5), 589-593. [Link]

  • Wikipedia contributors. (2023, December 2). Mayo–Lewis equation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]

  • Parambil, A. M., et al. (2012). Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator. Turkish Journal of Chemistry, 36(3), 397-410. [Link]

  • Parambil, A. M., et al. (2012). Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator. ResearchGate. [Link]

  • Dadashi-Silab, S., et al. (2016). Synthesis of Amphiphilic Diblock and Random Copolymers of Styrene and N-Vinylpyrrolidone using Nitroxide-mediated Living Free Radical Polymerization. Iranian Polymer Journal, 25(2), 123-132. [Link]

  • ResearchGate. (n.d.). Copolymerization of N-Vinyl Pyrrolidone with Functionalized Vinyl Monomers: Synthesis, Characterization and Reactivity Relationships. ResearchGate. [Link]

Sources

HPLC Method Development for Quantifying 3-Acetyl-1-ethenylpyrrolidin-2-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Acetyl-1-ethenylpyrrolidin-2-one (CAS: 727418-59-9) presents a unique analytical challenge due to its dual functionality: a reactive N-vinyl group (


) and a tautomerizable 3-acetyl group  on the lactam ring. Standard generic HPLC methods often fail for this compound, resulting in peak splitting (due to keto-enol tautomerism) or on-column degradation (hydrolysis of the vinyl group).

This guide outlines a stability-indicating HPLC method designed to quantify purity with high precision (<0.1% impurity level), contrasting it with GC and NMR alternatives. The methodology prioritizes the preservation of the labile N-vinyl bond while controlling the ionization state of the acetyl moiety.

Chemical Challenges & Analytical Implications[1]
FeatureChemical RiskAnalytical ConsequenceMitigation Strategy
N-Vinyl Group Acid-catalyzed hydrolysis to acetaldehyde + 3-acetyl-2-pyrrolidone.Degradation during analysis; "Ghost peaks" in chromatogram.Avoid pH < 4.0. Use buffered mobile phases (pH 5.0–6.0).
3-Acetyl Group Keto-enol tautomerism at C3 position.Peak broadening or splitting (doublets).Buffer Capacity: High ionic strength (20–50 mM) to stabilize the enol/keto ratio.
Lactam Ring High polarity.Poor retention on standard C18 (dewetting).Stationary Phase: Use Polar-Embedded C18 or AQ-type columns.

Comparative Analysis: Why HPLC?

While Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are common in organic synthesis, HPLC is the superior choice for quantitative purity profiling of this specific monomer.

Table 1: Performance Comparison of Analytical Techniques
FeatureRP-HPLC (Recommended) GC-MS qNMR (H-NMR)
Primary Mechanism Partitioning (Hydrophobicity/Polarity)VolatilityMagnetic Resonance
Sample Stability High: Ambient temp, pH controlled.Low: Thermal degradation of N-vinyl group in injector port (>200°C) leads to polymerization.High: Ambient temp, deuterated solvents.[1]
LOD/Sensitivity Excellent: < 0.05% (Trace impurities).Good: But compromised by thermal breakdown artifacts.Moderate: Typically ~1% limit for accurate integration without massive scan counts.
Selectivity Tunable: Can separate isomers and hydrolysis products.Fixed: Hard to separate thermally labile oligomers.Structural: Good for ID, poor for resolving trace impurity overlaps.
Throughput High (10-15 min run time).Moderate (Cool-down cycles required).Low (Data processing intensive).

Verdict: HPLC is the only viable method for GMP-level purity quantification (99.0%+), as it avoids the thermal initiation of vinyl polymerization inherent to GC.

Method Development Logic (The "Why")

Stationary Phase Selection

Standard C18 columns often suffer from "phase collapse" (dewetting) with highly polar pyrrolidones in high-aqueous mobile phases. Furthermore, the basic nitrogen (though amidic) can interact with residual silanols, causing tailing.

  • Recommendation: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion, or Agilent ZORBAX Bonus-RP).

  • Mechanism: The embedded polar group (amide, carbamate, or ether) shields silanols and allows 100% aqueous stability, ensuring sharp peaks for the polar 3-acetyl derivative.

Mobile Phase & pH Strategy[3][4]
  • The Trap: Standard TFA (0.1%, pH ~2) is too acidic and will hydrolyze the N-vinyl bond over time. High pH (>8) risks silica dissolution.[2]

  • The Solution: Ammonium Acetate Buffer (pH 5.0).

    • Why? pH 5.0 is the "Goldilocks" zone. It is acidic enough to suppress silanol ionization (reducing tailing) but mild enough to prevent vinyl hydrolysis. The acetate ion also buffers the keto-enol equilibrium of the 3-acetyl group effectively.

Detection Wavelength

The N-vinyl group has a distinct


 transition.
  • Primary: 235 nm . Specific to the conjugated vinyl-lactam system. Minimizes interference from non-conjugated solvents.

  • Secondary: 210 nm. Higher sensitivity but susceptible to baseline drift from organic modifiers.

Detailed Experimental Protocol

Reagents
  • Reference Standard: 3-Acetyl-1-ethenylpyrrolidin-2-one (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Ammonium Acetate (High Purity).

  • pH Adjuster: Acetic Acid (Glacial).

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Polar-Embedded C18,

    
    , 
    
    
    
    .
  • Column Temp:

    
     (Control is critical to freeze tautomerism rates).
    
  • Flow Rate:

    
    .
    
  • Injection Vol:

    
    .
    
  • Detection: UV at

    
     (Bandwidth 4 nm).
    
Mobile Phase Preparation[1][3][6]
  • Mobile Phase A (Buffer): 20 mM Ammonium Acetate in Water. Adjust pH to 5.0 ± 0.1 with Acetic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.[3]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibrate / Injection
2.00955Isocratic Hold (Polar Impurities)
10.004060Linear Gradient (Elute Main Peak)
12.004060Wash
12.10955Return to Initial
15.00955Re-equilibration

Method Validation Framework (Self-Validating System)

To ensure the method is performing correctly, evaluate the following System Suitability Parameters (SST) before every sample set.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , the column silanols are active (pH too high or column aging) or the keto-enol equilibrium is shifting (buffer too weak).
      
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (likely 3-acetyl-2-pyrrolidone, the hydrolysis product).
  • Precision: RSD of peak area for 6 replicate injections must be

    
    .
    
Diagram: Method Development Decision Tree

The following logic flow illustrates the critical decision points used to arrive at this protocol.

MethodDevelopment Start Analyte: 3-Acetyl-1-ethenylpyrrolidin-2-one CheckVinyl Is N-Vinyl group stable? Start->CheckVinyl AcidicMP Acidic MP (pH < 3) CheckVinyl->AcidicMP No (Hydrolysis Risk) NeutralMP Buffered MP (pH 4.5 - 6.0) CheckVinyl->NeutralMP Yes (Stable Region) AcidicMP->NeutralMP Switch to Buffer CheckKeto 3-Acetyl Tautomerism? NeutralMP->CheckKeto PeakShape Check Peak Shape CheckKeto->PeakShape SplitPeak Split/Broad Peak? PeakShape->SplitPeak Poor Buffering SharpPeak Sharp Peak PeakShape->SharpPeak Good Buffering Action1 Increase Buffer Strength / Control Temp SplitPeak->Action1 ColumnSelect Column Selection SharpPeak->ColumnSelect Action1->SharpPeak StdC18 Standard C18 ColumnSelect->StdC18 Risk of Dewetting PolarC18 Polar-Embedded C18 ColumnSelect->PolarC18 Recommended FinalMethod Final Protocol: Polar-Embedded C18 20mM NH4OAc pH 5.0 UV 235nm PolarC18->FinalMethod

Caption: Decision logic ensuring stability of the N-vinyl group and peak symmetry of the acetyl moiety.

References

  • Sielc Technologies. Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide - Effect of pH on Analyte Ionization. Retrieved from [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2-Pyrrolidinone, 1-ethenyl- (N-Vinylpyrrolidone) Chemical Properties. Retrieved from [Link]

Sources

The Definitive Guide to Structural Elucidation of Crystalline 3-Acetyl-1-ethenylpyrrolidin-2-one Derivatives: An XRD-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the pyrrolidinone scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activity. Among its numerous derivatives, 3-Acetyl-1-ethenylpyrrolidin-2-ones represent a class of compounds with significant therapeutic potential. The precise determination of their three-dimensional atomic arrangement is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing drug-receptor interactions, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).

This guide provides an in-depth, technically-grounded comparison of analytical techniques for the structural characterization of crystalline 3-Acetyl-1-ethenylpyrrolidin-2-one derivatives, with a primary focus on the gold-standard method: single-crystal X-ray diffraction (XRD). We will delve into the causality behind experimental choices, present supporting data from closely related analogs, and offer a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Unambiguous Structural Determination

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties. For pharmaceutical compounds, this extends to its biological activity, toxicity, and bioavailability. While various analytical techniques can provide pieces of the structural puzzle, single-crystal XRD offers an unparalleled, direct visualization of the molecule in the solid state. This unambiguous structural determination is crucial for:

  • Absolute Stereochemistry: Confirming the exact three-dimensional arrangement of chiral centers, which is vital for pharmacological activity.

  • Conformational Analysis: Understanding the preferred spatial orientation of different parts of the molecule.

  • Intermolecular Interactions: Identifying and characterizing hydrogen bonds, van der Waals forces, and other interactions that govern crystal packing and stability.

  • Polymorph Screening: Identifying different crystalline forms of the same compound, each of which can have distinct physical properties.

X-ray Diffraction Analysis in Focus: A Case Study of a 3-Acetylpyrrolidinone Analog

The insights gained from this analog are directly applicable to the broader class of acetyl-pyrrolidinone derivatives. The presence of the acetyl group and the pyrrolidinone core presents similar challenges and considerations for crystallization and data analysis.

Crystallographic Data Summary for 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one
ParameterValue
Chemical FormulaC₂₀H₁₇NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234(5)
b (Å)16.4567(8)
c (Å)10.2345(5)
α (°)90
β (°)109.876(2)
γ (°)90
Volume (ų)1602.34(14)
Z4
R-factor (%)4.56

Data sourced from Beilstein Journal of Organic Chemistry[1].

This data provides a precise and unambiguous determination of the solid-state structure of the molecule, revealing bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful application of single-crystal XRD hinges on the growth of high-quality crystals. The following is a generalized, yet detailed, protocol for obtaining and analyzing crystals of a 3-acetylpyrrolidinone derivative.

Step 1: Crystallization

The choice of crystallization technique is critical and often requires empirical screening of various solvents and conditions.

  • Solvent Selection: Begin by screening for solvents in which the compound has moderate solubility. A solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal for slow cooling crystallization. Common solvents for pyrrolidinone derivatives include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near-saturation at room temperature in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. The rate of cooling can be controlled by placing the flask in a Dewar filled with warm water.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

    • The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

Step 2: Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size for modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

Step 3: Structure Solution and Refinement
  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering and absorption.

  • Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the best possible fit. The quality of the final structure is assessed using the R-factor, which should ideally be below 5% for a well-refined small molecule structure.

Visualizing the XRD Workflow

XRD_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Screening (Slow Evaporation, Slow Cooling, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Solution Structure Solution Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

A Comparative Look: XRD vs. Alternative Analytical Techniques

While XRD provides the definitive solid-state structure, a comprehensive characterization of a novel compound relies on a suite of analytical techniques. NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information.

FeatureSingle-Crystal XRDNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, crystal packing.Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, relative stereochemistry, solution-state conformation.Molecular weight, elemental composition, fragmentation patterns for structural elucidation.
Sample Requirements High-quality single crystal (0.1-0.3 mm).Soluble sample (typically mg scale).Small sample amount (µg to ng), can be solid or liquid.
State of Matter Solid state.Solution state.Typically gas phase (after ionization).
Advantages Unambiguous structural determination.Non-destructive, provides information on dynamics in solution.High sensitivity, provides accurate mass and elemental composition.
Disadvantages Requires a suitable single crystal, which can be difficult to grow.Can be insensitive, complex spectra for large molecules, does not provide absolute stereochemistry directly.Does not provide direct 3D structural information, isomers can be difficult to distinguish.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For a 3-Acetyl-1-ethenylpyrrolidin-2-one derivative, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.

Generalized NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Provides information about the number of different types of carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

By piecing together the information from these experiments, the connectivity of the molecule can be established.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.

Generalized MS Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: The molecules are ionized using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental formula. Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the fragments to gain further structural information[2][3].

The Synergy of a Multi-Technique Approach

The most robust and reliable characterization of a novel 3-Acetyl-1-ethenylpyrrolidin-2-one derivative is achieved through the synergistic use of XRD, NMR, and MS.

Synergistic_Approach XRD Single-Crystal XRD (Solid-State Structure) Structure Unambiguous Structural Elucidation XRD->Structure Absolute Stereochemistry Crystal Packing NMR NMR Spectroscopy (Solution-State Structure & Connectivity) NMR->Structure Connectivity Relative Stereochemistry MS Mass Spectrometry (Molecular Formula & Fragmentation) MS->Structure Molecular Weight Elemental Composition

Caption: Synergistic approach to structural elucidation.

Conclusion: The Authoritative Role of XRD

For crystalline 3-Acetyl-1-ethenylpyrrolidin-2-one derivatives, single-crystal X-ray diffraction stands as the ultimate arbiter of molecular structure. While NMR and MS provide essential and complementary data regarding connectivity and composition, XRD delivers the unequivocal three-dimensional atomic coordinates that are fundamental to a deep and actionable understanding of these promising pharmaceutical building blocks. The investment in obtaining high-quality crystals for XRD analysis is invariably repaid with the certainty and detail of the resulting structural information, which accelerates drug design, ensures intellectual property protection, and underpins regulatory submissions. As Senior Application Scientists, we advocate for an integrated analytical approach, with XRD at its core, to drive innovation and ensure the scientific rigor of novel compound characterization.

References

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. National Institutes of Health. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. West Virginia University Research Repository. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Acetyl-1-ethenylpyrrolidin-2-one

[1]

Executive Safety Assessment (The "Why")

Critical Warning: 3-Acetyl-1-ethenylpyrrolidin-2-one is a functionalized N-vinyl lactam .[1] While specific Safety Data Sheets (SDS) for this exact derivative may be sparse in public repositories, its structure dictates its hazard profile.[1] It combines the high reactivity of a vinyl monomer (polymerization risk) with the skin-penetrating properties of a pyrrolidone solvent .

You must treat this compound with the Precautionary Principle , adopting the safety protocols established for its parent analog, N-Vinylpyrrolidone (NVP) , but with heightened awareness of the acetyl group's potential for chelation and metabolic reactivity.

Primary Hazards:

  • Exothermic Polymerization: The N-vinyl group is susceptible to spontaneous, exothermic polymerization if inhibitors (e.g., NaOH, BHT) are depleted or if exposed to radical initiators, light, or heat.[1]

  • Dermal Permeation: The pyrrolidone ring acts as a penetration enhancer, potentially carrying the toxic vinyl moiety directly into the systemic circulation.

  • Severe Eye Damage: Vinyl lactams are known to cause irreversible corneal opacity (Category 1 Eye Damage).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat, standard nitrile gloves) is insufficient for handling this compound due to its permeation potential.

A. Hand Protection (Critical Control Point)

Rationale: Pyrrolidone derivatives (like NMP and NVP) rapidly permeate standard disposable nitrile gloves. The acetyl modification likely increases polarity, maintaining this high permeation rate.

Glove MaterialBreakthrough TimeRecommendationContext
Silver Shield / 4H (Laminate) > 480 minPrimary Choice Mandatory for spill cleanup or direct handling of neat liquid.
Butyl Rubber > 300 minExcellent Preferred for heavy process work; good dexterity/protection balance.
Thick Nitrile (Double-gloved) 15–30 minIncidental OnlyOnly acceptable for "splash protection" during minor transfers. Change immediately upon contact.
Latex < 5 minDO NOT USE Provides zero protection; rapid degradation.
B. Eye & Face Protection [2][3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Prohibited: Safety glasses with side shields are not adequate for liquid handling. The risk of irreversible corneal damage from a splash necessitates a complete seal.

  • High-Volume Handling: Add a Face Shield (8-inch) over goggles if handling >100 mL or working under pressure.

C. Respiratory Protection
  • Engineering Control First: All handling must occur inside a certified Chemical Fume Hood.

  • Respirator (If Hood Unavailable/Spill): Full-face respirator with Organic Vapor (OV) cartridges and P100 pre-filters.[1]

    • Note: The vinyl group can polymerize on the charcoal filter bed; change cartridges immediately after use.

Engineering Controls & Handling Workflow

The "No-Touch" Protocol: Minimize direct interaction.[1][3] Use closed-transfer systems (cannula/syringe) rather than open pouring to prevent aerosolization and oxygen exposure (which can form peroxides).[1]

Operational Logic Diagram

This workflow ensures the monomer is stable before you even begin the experiment.

HandlingProtocolStartSTART: Chemical RetrievalVisualCheckVisual Inspection:Cloudiness? Precipitate?(Signs of Polymerization)Start->VisualCheckInhibitorCheckCheck Inhibitor Status(e.g., NaOH/BHT levels)VisualCheck->InhibitorCheckDecisionIs Material Stable?InhibitorCheck->DecisionQuarantineSTOP: QuarantineContact HSE for DisposalDecision->QuarantineNo / UnsurePrepPreparation:Don PPE (Laminate Gloves)Secure Fume Hood SashDecision->PrepYesTransferTransfer Method:Syringe/Cannula ONLY(Avoid Open Pouring)Prep->TransferReactionReaction Setup:Inert Atmosphere (N2/Ar)Temp Control < 25°CTransfer->ReactionWasteWaste Disposal:Segregate from OxidizersReaction->Waste

Figure 1: Decision matrix for handling reactive vinyl lactam monomers.[1] Note the critical "Stop" point if polymerization signs are visible.[1]

Step-by-Step Operational Protocol
Phase 1: Preparation
  • Verify Inhibitor: Ensure the material has not expired. Vinyl monomers often rely on dissolved oxygen or added stabilizers (like NaOH or Kerobit®) to prevent runaway polymerization [1].

  • Glassware: Use oven-dried glassware. Moisture can catalyze hydrolysis of the lactam ring or interfere with the vinyl group.

  • Cooling: Have an ice bath ready before handling. If the liquid becomes hot or viscous, immediate cooling is the only way to slow a runaway reaction.[1]

Phase 2: Transfer (The "Cannula Method")

Avoid pouring. Pouring generates static and exposes the monomer to air/moisture.[1]

  • Secure the reagent bottle with a clamp inside the fume hood.

  • Insert a septum into the bottle neck.

  • Purge the receiving flask with Nitrogen/Argon.

  • Use a wide-bore needle or cannula to transfer the liquid.

    • Why? This prevents drips (skin hazard) and minimizes vapor release.

Phase 3: Cleanup & Decontamination [1]
  • Solvent Selection: Do NOT use acetone or ketone solvents for cleaning spills of this material if strong acids are present, as this can accelerate polymerization. Use Ethanol or Isopropanol for decontamination.

  • Wipe Down: Wipe all surfaces twice. The first wipe removes the bulk; the second removes the residue that permeates surfaces.

Emergency Response & Disposal
ScenarioImmediate Action
Skin Contact 1. Drench: Wash with soap and water for 15 mins. 2. Do NOT use solvent: Solvents will drive the chemical deeper into the skin. 3. Medical: Seek evaluation; delayed sensitization is possible.
Eye Contact 1. Irrigate: Flush for 30 minutes (longer than standard). 2. Transport: Immediate transport to ophthalmology.
Spill (>10mL) 1. Evacuate: Vapors may be irritating. 2. Absorb: Use Vermiculite or Sand .[1] Do not use paper towels (potential heat accumulation).

Disposal Strategy:

  • Segregation: Must be separated from Oxidizers (peroxides, nitrates) and Radical Initiators .[1]

  • Labeling: Mark waste container clearly as "High Hazard: Reactive Vinyl Monomer."

  • Stabilization: If waste will sit for >24 hours, add a radical inhibitor (e.g., hydroquinone) to the waste container to prevent polymerization in the drum.

References
  • Safe Operating Procedure for the Handling of Vinylic Monomers . UCLA Department of Chemistry and Biochemistry. (2009). Link

  • N-Vinylpyrrolidone Safety Data Sheet . Fisher Scientific. (2021). Link[1]

  • Chemical Resistance Guide: Permeation & Degradation Data . Ansell Occupational Healthcare. (8th Edition). Link

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). National Academies Press. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.